molecular formula C7H6BFO3 B1302978 2-Fluoro-5-formylphenylboronic acid CAS No. 352534-79-3

2-Fluoro-5-formylphenylboronic acid

Cat. No.: B1302978
CAS No.: 352534-79-3
M. Wt: 167.93 g/mol
InChI Key: SQSWYWCEKCVQEA-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO3 and its molecular weight is 167.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSWYWCEKCVQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376834
Record name 2-Fluoro-5-formylphenylboronic acid
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Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-79-3
Record name 2-Fluoro-5-formylphenylboronic acid
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Record name 352534-79-3
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Foundational & Exploratory

Synthesis of 2-Fluoro-5-formylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-formylphenylboronic acid, a key building block in modern medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl and boronic acid moieties offer versatile handles for further chemical modifications and targeted interactions. This document outlines a plausible and detailed synthetic route, compiled from established methodologies for analogous compounds, to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-fluorobenzaldehyde. The first step involves the regioselective bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde. The second step is a magnesium-halogen exchange to form a Grignard reagent, followed by borylation with a trialkyl borate and subsequent hydrolysis to afford the target boronic acid. To prevent the Grignard reagent from reacting with the aldehyde, the formyl group is protected as a diethyl acetal prior to the Grignard reaction and deprotected during the final acidic workup.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the bromination of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst.

Materials:

  • 4-fluorobenzaldehyde

  • Dichloromethane (dry)

  • Aluminium trichloride (powdered)

  • Bromine

  • Ice

  • Saturated sodium metabisulphite solution

  • Brine

  • Anhydrous magnesium sulphate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vigreux column for distillation

Procedure:

  • A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm³) is added to a cooled (0°C) suspension of powdered aluminium trichloride (90.4 g) in dry dichloromethane (100 cm³).

  • Bromine (70.4 g) is then added, and the mixture is heated at reflux for 16 hours.[1]

  • After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium metabisulphite solution, water, and brine, then dried over anhydrous magnesium sulphate.[1]

  • The solvent is evaporated under reduced pressure to give a dark red oil, which is then purified by distillation under reduced pressure using a 4" Vigreux column to yield 3-bromo-4-fluorobenzaldehyde.[1]

Step 2: Synthesis of this compound

This protocol outlines the conversion of 3-bromo-4-fluorobenzaldehyde to the target boronic acid via a protected intermediate.

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Triethyl orthoformate

  • Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Protection of the Aldehyde

  • To a solution of 3-bromo-4-fluorobenzaldehyde in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 1-bromo-4-fluoro-2-(diethoxymethyl)benzene can be purified by distillation or used directly in the next step.

Part B: Grignard Reaction and Borylation

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.

  • Add magnesium turnings to the flask, followed by a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to cover the magnesium turnings.

  • A solution of 1-bromo-4-fluoro-2-(diethoxymethyl)benzene in anhydrous THF is added to the dropping funnel and a small amount is added to the magnesium to initiate the Grignard reaction.

  • Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.

  • Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

  • A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60°C.

  • The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.

Part C: Hydrolysis and Deprotection

  • Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the boronate ester and the acetal protecting group.

  • The resulting mixture is stirred vigorously for 1-2 hours until the deprotection is complete.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by recrystallization or by an acid-base workup as described for other formylphenylboronic acids.[2][3]

Quantitative Data Summary

CompoundStarting MaterialReagentsYield (%)Purity (%)Reference
3-Bromo-4-fluorobenzaldehyde4-FluorobenzaldehydeBromine, Aluminum trichloride~50-60>95 (after distillation)[1]
3-Bromo-4-fluorobenzaldehyde4-FluorobenzaldehydeFuming H₂SO₄, I₂, ZnBr₂, Br₂9796 (GC)[4]
Purified 4-formylphenylboronic acidCrude 4-formylphenylboronic acidNaOH, HCl9499.6 (HPLC)[2]
Purified 3-formylphenylboronic acidCrude 3-formylphenylboronic acidNaOH, HCl9599.5 (HPLC)[2]

Visualizations

Experimental Workflow

experimental_workflow start 4-Fluorobenzaldehyde bromination Bromination (Br2, AlCl3) start->bromination intermediate1 3-Bromo-4-fluorobenzaldehyde bromination->intermediate1 protection Acetal Protection (Triethyl orthoformate) intermediate1->protection protected_intermediate Protected Aldehyde protection->protected_intermediate grignard Grignard Formation (Mg, THF) protected_intermediate->grignard grignard_reagent Grignard Reagent grignard->grignard_reagent borylation Borylation (Triisopropyl borate) grignard_reagent->borylation boronate_ester Boronate Ester borylation->boronate_ester hydrolysis Hydrolysis & Deprotection (HCl) boronate_ester->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Purification crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Conceptual Signaling Pathway: Serine Protease Inhibition

Phenylboronic acids are known to act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue.

serine_protease_inhibition sub Substrate enzyme Serine Protease (Active Site) sub->enzyme Binds to product Cleaved Products enzyme->product Catalyzes complex Enzyme-Inhibitor Complex (Inactive) inhibitor This compound inhibitor->enzyme Forms reversible covalent bond

Caption: Inhibition of a serine protease by a boronic acid derivative.

References

An In-depth Technical Guide to 2-Fluoro-5-formylphenylboronic Acid (CAS: 352534-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a formyl group, and a fluorine-substituted phenyl ring, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity, while the aldehyde functionality provides a reactive handle for various chemical transformations. The boronic acid moiety is a key pharmacophore in several FDA-approved drugs and is particularly known for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 352534-79-3[1][2]
Molecular Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1]
Appearance White to off-white powder/solid
Melting Point 168-171 °C[3]
Storage Temperature Room Temperature, under inert atmosphere, protect from moisture

Table 2: Spectral Data

Spectrum TypeDataReference
¹H NMR (400 MHz, acetone-d₆) δ 10.03 (s, 1H), 8.31 (dd, J = 6.0, 2.4 Hz, 1H), 8.13 (dd, J = 8.4, 2.4 Hz, 1H), 7.49 (t, J = 8.4 Hz, 1H), 7.35 (s, 2H, B(OH)₂)[4]
¹³C NMR Predicted data for the analogous 2-fluoro-5-formylbenzoic acid suggests the formyl carbon resonates around 190 ppm, and the carbon attached to fluorine shows a significant downfield shift due to electron-withdrawing effects.[5][5]
IR Spectroscopy Data not explicitly available. Expected characteristic peaks would include C=O stretching for the aldehyde, O-H stretching for the boronic acid, and C-F stretching.
Mass Spectrometry Data not explicitly available. Expected molecular ion peaks would be observed.

Synthesis and Reactivity

General Synthesis Protocol

A common synthetic route to fluoro-substituted 2-formylphenylboronic acids involves a two-step procedure starting from the corresponding bromobenzaldehyde.[6]

Experimental Protocol: Synthesis of Fluoro-substituted 2-formylphenylboronic acids (General Procedure)

  • Protection of the Aldehyde: The starting bromobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent unwanted side reactions of the formyl group.

  • Lithiation and Borylation: The protected bromobenzaldehyde is then subjected to a lithium-halogen exchange reaction at low temperature (e.g., -78 °C) using a strong base like n-butyllithium in an anhydrous ethereal solvent such as THF.

  • Reaction with Borate Ester: The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis: The reaction mixture is warmed to room temperature, and the borate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the desired boronic acid.

  • Purification: The final product is then isolated and purified, typically by extraction and recrystallization or column chromatography.

Synthesis_Workflow A Start: Bromobenzaldehyde B Protection of Aldehyde A->B Step 1 C Lithium-Halogen Exchange (n-BuLi, -78°C) B->C Step 2 D Borylation (Trialkyl borate) C->D Step 3 E Acidic Hydrolysis D->E Step 4 F Purification E->F Step 5 G End: this compound F->G

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF/water).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination RR R-Ar' (Biaryl Product) PdII_R_Ar->RR RX R-X (Aryl Halide) RX->PdII_RX ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->PdII_R_Ar Base Base Base->PdII_R_Ar

Applications in Drug Discovery and Medicinal Chemistry

Antimicrobial and Antifungal Activity

Analogs of this compound have demonstrated notable antimicrobial and antifungal activity.[6] The proposed mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis.[7][8] This inhibition is thought to occur through the formation of a stable adduct between the boronic acid moiety and the ribose diol of the terminal adenosine of tRNA in the enzyme's active site.

Table 3: Representative Antimicrobial Activity of a Related Compound (5-Trifluoromethyl-2-formylphenylboronic Acid)

MicroorganismMIC (µg/mL)Reference
Candida albicansModerate Activity[7][9]
Aspergillus nigerHigher Activity[7][9]
Escherichia coliHigher Activity[7][9]
Bacillus cereus8[7]

LeuRS_Inhibition cluster_protein_synthesis Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA^Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA^Leu LeuRS->Leu_tRNA_Leu Charges tRNA Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Inhibitor This compound (or its cyclic tautomer) Inhibitor->LeuRS Inhibits

Scaffold for Combinatorial Chemistry and Enzyme Inhibitors

The aldehyde group of this compound serves as a versatile handle for the construction of compound libraries through reactions such as reductive amination and Wittig olefination. This allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. The boronic acid moiety is a known pharmacophore that can target serine proteases, making this compound an attractive starting point for the development of enzyme inhibitors.

Experimental Protocol: Synthesis of an Amine Library via Reductive Amination (Hypothetical)

This protocol is adapted from a procedure for a diformyl analog and can be modified for this compound.[10]

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane, DCM), add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired secondary amine derivative.

Combinatorial_Synthesis Start This compound Reaction Reductive Amination Start->Reaction Amine_Library Library of Primary Amines (R-NH₂) Amine_Library->Reaction Purification Purification Reaction->Purification Product_Library Library of N-substituted aminomethylphenylboronic acids Purification->Product_Library

Safety and Handling

This compound is considered hazardous.[11] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 4: Hazard and Precautionary Statements

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a boronic acid, an aldehyde, and a fluorine-substituted aromatic ring provides a platform for the creation of diverse molecular architectures. Its utility in Suzuki-Miyaura cross-coupling reactions and its potential as a scaffold for the development of enzyme inhibitors, including antimicrobial and antifungal agents targeting LeuRS, underscore its importance for researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to 2-Fluoro-5-formylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylphenylboronic acid (CAS: 352534-79-3) is a fluorinated organoboron compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of three key functional groups—a boronic acid, a fluorine atom, and a formyl group—on a phenyl ring imparts a unique combination of reactivity and physicochemical properties. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures common in drug candidates. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Meanwhile, the formyl group serves as a reactive handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, proposed synthetic routes, and potential applications in the development of novel therapeutics. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this guide also incorporates data from closely related isomers and analogous compounds to provide a predictive and comparative analysis.

Core Properties and Data

The following tables summarize the available quantitative data for this compound and its closely related isomer, 5-Fluoro-2-formylphenylboronic acid, for comparative purposes.

Table 1: Physicochemical Properties

PropertyThis compound5-Fluoro-2-formylphenylboronic acid
CAS Number 352534-79-3[2]1256355-30-2[3][4]
Molecular Formula C₇H₆BFO₃[2]C₇H₆BFO₃[4]
Molecular Weight 167.93 g/mol [2]167.93 g/mol [4]
Physical Form Not specifiedWhite to Yellow Solid[3]
Purity Not specified≥95%[3]
Storage Conditions Inert atmosphere, 2-8°C[2]Refrigerator[3], 4°C, stored under nitrogen[4]

Table 2: Computed Properties

Property5-Fluoro-2-formylphenylboronic acid
Topological Polar Surface Area (TPSA) 57.53 Ų[4]
logP -0.682[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 2[4]

Table 3: Predicted Spectroscopic Data for Fluoro-formylphenylboronic Acids

Spectroscopy Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Key Features
¹H NMR Aromatic Protons: ~7.5 - 8.5 ppm (complex multiplets with H-F and H-H coupling) Aldehyde Proton (-CHO): ~9.9 - 10.5 ppm (singlet) Boronic Acid Protons (-B(OH)₂): ~8.0 - 8.5 ppm (broad singlet)[5]
¹³C NMR Aromatic Carbons: ~115 - 145 ppm (with C-F coupling) Carbonyl Carbon (-CHO): ~190 - 195 ppm Carbon-Boron (C-B): ~130 - 135 ppm (often broad or unobserved)[5]
¹⁹F NMR ~(-110) to (-125) ppm[5]
¹¹B NMR ~28 - 33 ppm (characteristic of trigonal arylboronic acids)[6]
IR Spectroscopy O-H stretch (boronic acid): ~3200-3600 cm⁻¹ (broad) C=O stretch (aldehyde): ~1680-1710 cm⁻¹ C-F stretch: ~1100-1300 cm⁻¹ B-O stretch: ~1300-1400 cm⁻¹[5]
Mass Spectrometry Expected [M-H]⁻ at m/z 166.9 for negative ion mode ESI. Fragmentation may involve loss of H₂O or B(OH)₂.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly detailed in the available literature. However, a general and plausible synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid from its corresponding bromobenzaldehyde.[8]

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 2-fluoro-5-formylbromobenzene.

G A 2-Fluoro-5-formylbromobenzene B Lithiation A->B 1. Anhydrous THF, -78°C 2. n-Butyllithium C Borylation B->C Triisopropyl borate D Acidic Work-up C->D 2 M HCl (aq) E This compound D->E

Caption: Proposed synthesis of this compound.

Step 1 & 2: Lithiation and Borylation

  • Dissolve 2-fluoro-5-formylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.5 equivalents) dropwise to the solution, again maintaining the temperature at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Acidic Work-up and Purification

  • Cool the reaction mixture in an ice bath and acidify by the slow addition of 2 M hydrochloric acid (HCl) to hydrolyze the borate ester.

  • Stir the mixture vigorously for 4-6 hours.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification of the crude this compound can be achieved by recrystallization or silica gel column chromatography.[9][10]

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura coupling reactions to form biaryl compounds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄) B Aryl Halide (Ar-X) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Toluene, Dioxane, DMF/H₂O) F Biaryl Product E->F Heat

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).[11]

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane/water).[11]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[11]

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.[11]

Applications in Drug Development and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound have not been reported, the broader class of fluoro-substituted 2-formylphenylboronic acids has shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

Some 2-formylphenylboronic acids exhibit antimicrobial and antifungal properties.[2][8] This activity is often linked to their ability to exist in equilibrium with a cyclic benzoxaborole form in solution.[8] Benzoxaboroles are a class of compounds known to inhibit essential enzymes in microorganisms. For example, the FDA-approved antifungal drug Tavaborole (a benzoxaborole) acts by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in fungi.[2][8] It is plausible that derivatives of this compound could be designed to target similar enzymatic pathways in pathogens.

G A 2-Formylphenylboronic Acid Derivative B Cyclization to Benzoxaborole A->B C Leucyl-tRNA Synthetase (LeuRS) B->C Inhibition D Inhibition of Protein Synthesis C->D E Pathogen Cell Death D->E

Caption: Potential mechanism of action for antifungal 2-formylphenylboronic acids.

Enzyme Inhibition in Oncology

The boronic acid moiety is a well-established pharmacophore for targeting serine proteases, which are implicated in various diseases, including cancer. The proteasome, a key target in cancer therapy, is a serine protease that can be inhibited by boronic acid-containing drugs like Bortezomib.[12] Derivatives of this compound could be explored as scaffolds for the development of novel enzyme inhibitors for oncology applications. The formyl group provides a convenient point for diversification to optimize potency and selectivity.[12]

Safety and Handling

Based on the safety data for the closely related isomer, 5-Fluoro-2-formylphenylboronic acid, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2]

Conclusion

This compound is a promising, yet underexplored, building block for drug discovery and organic synthesis. Its trifunctional nature offers a wealth of opportunities for creating diverse and complex molecules. While specific experimental data for this isomer remains scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related fluoro-substituted phenylboronic acids. Further research into the experimental properties and biological activities of this compound is warranted to fully unlock its potential in the development of new medicines.

References

An In-depth Technical Guide to 2-Fluoro-5-formylphenylboronic Acid: Structure, Nomenclature, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-formylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its structure, nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification and Nomenclature

This compound is an aromatic organic compound containing a phenyl ring substituted with a fluorine atom, a formyl group, and a boronic acid moiety.

Chemical Structure:

Nomenclature:

  • Systematic IUPAC Name: (2-Fluoro-5-formylphenyl)boronic acid[1]

  • Common Names: 2-Fluoro-5-formylbenzeneboronic acid

  • CAS Number: 352534-79-3[1][2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₆BFO₃[1][2]
Molecular Weight167.93 g/mol [2]
AppearanceWhite to yellow solid
Melting Point119.5-120.4 °C[3]
Purity≥95% (typical)[1]
Storage TemperatureRoom temperature[1]

Table 2: Predicted and Experimental Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, acetone-d₆)δ 10.03 (s, 1H, CHO), 8.31 (dd, J = 6.0, 2.4 Hz, 1H), 8.03 (m, 1H), 7.53 (s, 2H, B(OH)₂), 7.29 (t, J = 8.9 Hz, 1H)[3]
¹³C NMR (100 MHz, acetone-d₆)δ 191.7 (CHO), 171.0 (d, J = 253.1 Hz, C-F), other aromatic signals[3]
¹⁹F NMR (376 MHz, acetone-d₆)δ -113.4[3]
¹¹B NMR (128 MHz, acetone-d₆)δ 28.8[3]
IR Spectroscopy (cm⁻¹)Predicted: 3500-3200 (O-H), 1710-1690 (C=O), 1380-1330 (B-O), 1250-1150 (C-F)[4]
Mass Spectrometry Predicted m/z: [M+H]⁺ ≈ 169, [M-H]⁻ ≈ 167[4]

Experimental Protocols

This section details generalized experimental procedures for the synthesis of this compound and its application in common synthetic transformations.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-bromo-5-fluorobenzaldehyde.

Step 1: Lithiation and Borylation of 2-Bromo-5-fluorobenzaldehyde

  • Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis

  • Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to quench the reaction and hydrolyze the borate ester.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).[5]

  • Add a degassed solvent system (e.g., toluene, dioxane, or a mixture of DMF and water).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.[5]

Reductive Amination for Inhibitor Synthesis

The formyl group of this compound can be readily converted to an amine via reductive amination, a key step in the synthesis of various enzyme inhibitors.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add the desired primary or secondary amine (1.1-1.5 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 eq), portion-wise.

  • Stir the reaction at room temperature until completion (typically 12-24 hours).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Remove the solvent and purify the resulting aminomethylphenylboronic acid derivative by chromatography or crystallization.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving this compound.

logical_relationship cluster_synthesis Synthesis and Derivatization cluster_application Application in Drug Discovery Start 2-Bromo-5-fluorobenzaldehyde Compound This compound Start->Compound Lithiation & Borylation Derivatives Diverse Functionalized Derivatives Compound->Derivatives Suzuki Coupling, Reductive Amination, etc. Screening High-Throughput Screening Derivatives->Screening Biological Assays Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate experimental_workflow Start Start: Aryl Halide & this compound Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Solvent Start->Reaction_Setup Heating Heating & Monitoring (TLC/LC-MS) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: Biaryl Compound Characterization->Final_Product

References

Spectroscopic Profile of 2-Fluoro-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-formylphenylboronic acid (CAS No. 1256355-30-2), a key building block in medicinal chemistry and organic synthesis. Due to the limited public availability of experimental spectra, this document combines predicted data with established spectroscopic characteristics of structurally related compounds to offer a valuable resource for the identification, characterization, and quality control of this important molecule.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is derived from analyses of similar compounds and predictive software, providing a robust baseline for experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific experimental NMR data for this compound is not publicly available, a study on fluoro-substituted 2-formylphenylboronic acids suggests its characterization has been performed and used for comparative analysis.[1][2] The predicted data below is based on the analysis of structurally similar compounds and serves as a guideline for spectral interpretation.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~9.9 - 10.1s-CHOThe aldehyde proton is characteristically found at a high chemical shift.
~8.2 - 8.4mAromatic H
~7.8 - 8.0mAromatic H
~7.3 - 7.5mAromatic H
~5.5 - 6.5br s-B(OH)₂The boronic acid protons are often broad and may exchange with water.

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignmentNotes
~190 - 192-CHOThe carbonyl carbon of the aldehyde group.
~160 - 165 (d)C-FThe carbon directly attached to fluorine will appear as a doublet with a large ¹JCF coupling constant.
~135 - 145Aromatic C
~130 - 135Aromatic C
~120 - 125 (d)Aromatic CCarbon adjacent to the C-F bond will exhibit a smaller ²JCF coupling.
Not typically observedC-BThe carbon attached to the boron atom is often broadened and may not be observed.
Table 2: Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3600 - 3200O-HStretching (broad)
~3100 - 3000C-H (aromatic)Stretching
~2850, ~2750C-H (aldehyde)Stretching
~1700C=O (aldehyde)Stretching (strong)
~1600, ~1475C=C (aromatic)Stretching
~1350B-OStretching
~1250C-FStretching
Table 3: Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines). Electrospray ionization (ESI) is a common technique for their analysis.

m/z RatioInterpretationNotes
168.04 (M+)Molecular IonThe exact mass will show a characteristic isotopic pattern due to ¹⁰B and ¹¹B.
150.03 ([M-H₂O]+)Loss of a water molecule from the boronic acid.A common fragmentation pathway for boronic acids.
123.03 ([M-B(OH)₂]+)Loss of the boronic acid group.
139.03 ([M-CHO]+)Loss of the formyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the analyte.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe characteristic product ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

References

2-Fluoro-5-formylphenylboronic Acid: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a fluorine substituent, and a formyl group, offers a versatile platform for the construction of complex molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The formyl group serves as a reactive handle for a wide array of chemical transformations, including reductive amination and condensation reactions, making it an ideal anchor for combinatorial library synthesis and the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis and key applications of this compound.

Synthesis of this compound

Representative Synthetic Protocol: Grignard-Based Borylation

A prevalent method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. This approach offers a straightforward route to the target compound.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. A solution of the corresponding aryl bromide (e.g., 3-bromo-4-fluorobenzaldehyde) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is typically initiated by gentle heating, and the addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Borylation: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 2 M HCl) at 0 °C. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude boronic acid is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate), to yield the final product.

Starting MaterialReagentsSolventTypical YieldPurityReference
3-Bromo-4-fluorobenzaldehydeMg, I₂, Triisopropyl borate, HClTHF, Ethyl AcetateNot Reported>95%(Representative Protocol)
2-Bromo-4-trifluoromethylbenzaldehyden-BuLi, Triethyl borateEt₂O, THF26%Elemental Analysis[1]

Table 1: Summary of Quantitative Data for a Representative Synthesis of a Substituted 2-Formylphenylboronic Acid.

Synthesis Workflow

G A Start: 3-Bromo-4-fluorobenzaldehyde B Mg, THF (Grignard Formation) A->B C Triisopropyl Borate (-78 °C) B->C D Acidic Work-up (Hydrolysis) C->D E Purification (Recrystallization) D->E F Product: this compound E->F

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Applications in Drug Discovery and Materials Science

This compound is a versatile reagent with significant applications in the development of pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-fluoro-5-formylphenyl moiety into a variety of molecular scaffolds. This is particularly valuable in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq) are combined.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF/water) is added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O90Variable
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Dioxane100Variable

Table 2: Representative Conditions for Suzuki-Miyaura Coupling Reactions.

Development of Enzyme Inhibitors

The boronic acid functional group is a known pharmacophore that can form reversible covalent bonds with the active site serine residues of proteases. This makes boronic acid-containing compounds attractive candidates for the development of enzyme inhibitors. The formyl group on this compound can be further functionalized, for example, through reductive amination, to generate a library of compounds for screening against various enzyme targets, such as the proteasome, which is a key target in cancer therapy.

Signaling Pathway for Proteasome Inhibition

G cluster_0 Cellular Environment cluster_1 Drug Action A Ubiquitinated Protein B 26S Proteasome A->B Degradation C Peptide Fragments + Ubiquitin B->C Products D Boronic Acid Inhibitor (derived from This compound) D->B Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome pathway by a boronic acid-based inhibitor.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the advantageous properties conferred by the fluorine and formyl substituents, makes it a valuable tool for the discovery and development of new chemical entities. The synthetic routes are accessible, and its applications are expanding, promising continued utility in the hands of researchers and drug development professionals.

References

A Technical Guide to 2-Fluoro-5-formylphenylboronic Acid and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2-Fluoro-5-formylphenylboronic acid, a key building block for researchers and scientists in the field of drug development. Due to the potential for ambiguity in chemical nomenclature, this document also clarifies the distinction between this compound and its close isomer, 5-Fluoro-2-formylphenylboronic acid. Both compounds are valuable reagents in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules and as precursors for enzyme inhibitors.

Alternative Names and Chemical Identifiers

For clarity and accurate identification, the following table summarizes the alternative names and key chemical identifiers for this compound and its isomer.

PropertyThis compound5-Fluoro-2-formylphenylboronic acid
IUPAC Name (2-fluoro-5-formylphenyl)boronic acid(5-fluoro-2-formylphenyl)boronic acid
Synonyms 2-Fluoro-5-formylbenzeneboronic acid5-Fluoro-2-formylbenzeneboronic acid, B-(5-Fluoro-2-formylphenyl)boronic acid
CAS Number 352534-79-31256355-30-2
Molecular Formula C₇H₆BFO₃C₇H₆BFO₃
Molecular Weight 167.93 g/mol 167.93 g/mol
MDL Number MFCD03095100MFCD09953731

Experimental Protocols

The following sections detail representative experimental protocols relevant to the synthesis and application of fluoro-formylphenylboronic acids.

Synthesis of a Fluoro-formylphenylboronic Acid via Grignard Reaction

This protocol describes a general method for the synthesis of a fluoro-formylphenylboronic acid from its corresponding bromo-benzaldehyde precursor. This method is adapted from procedures for structurally similar compounds and provides a reliable route for laboratory-scale synthesis.

Materials:

  • 1-bromo-2-fluoro-5-formylbenzene (or isomer)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask with magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Add anhydrous THF to cover the magnesium turnings.

  • Prepare a solution of the starting bromo-benzaldehyde (1.0 equivalent) in anhydrous THF and add a small portion to the magnesium suspension to initiate the Grignard reaction.

  • Once the reaction begins, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture until the magnesium is consumed.

  • In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.

  • Transfer the prepared Grignard reagent to the cold borate solution via cannula and stir for 2 hours at -78 °C, then allow to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

Fluoro-formylphenylboronic acids are excellent coupling partners in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The following is a general procedure for such a reaction.

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent and stir the mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Application in Drug Discovery Workflow

This compound and its isomers are versatile starting materials in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the formyl and boronic acid groups serve as reactive handles for creating diverse compound libraries.[1] These libraries can then be screened for potential therapeutic agents, particularly as enzyme inhibitors.

G cluster_synthesis Compound Library Synthesis cluster_screening Screening and Optimization start This compound reaction Suzuki-Miyaura Coupling / Reductive Amination / etc. start->reaction Building Block library Diverse Compound Library reaction->library Generates screening High-Throughput Screening (e.g., Enzyme Inhibition Assay) library->screening Input for hits Hit Compounds Identified screening->hits Identifies optimization Lead Optimization (Structure-Activity Relationship) hits->optimization Leads to candidate Drug Candidate optimization->candidate Develops

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

References

A Technical Guide to the Chemical Reactivity of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity of 2-Fluoro-5-formylphenylboronic acid, a versatile trifunctional reagent increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a boronic acid, a formyl group, and a fluorine atom on a phenyl ring offers a wide array of synthetic possibilities, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of its key reactions, including detailed experimental protocols and quantitative data, to empower researchers in their synthetic endeavors.

Core Reactivity Profile

This compound is a stable, crystalline solid that exhibits a rich and varied chemical reactivity profile. The three key functional groups—the boronic acid, the formyl group, and the fluoro substituent—each impart distinct chemical properties, enabling a range of selective transformations.

The boronic acid moiety is primarily exploited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. The electron-withdrawing nature of the adjacent formyl group and the fluorine atom can influence the reactivity of the boronic acid in these transformations.

The formyl group serves as a versatile handle for various synthetic manipulations. It can undergo nucleophilic addition, reductive amination to form substituted amines, oxidation to a carboxylic acid, and reduction to a hydroxymethyl group. The presence of the boronic acid and fluorine atom can affect the reactivity and selectivity of these reactions.

The fluorine atom enhances the molecule's utility in drug discovery by often improving metabolic stability and binding affinity of the resulting products. Its strong electron-withdrawing inductive effect also influences the reactivity of the other functional groups.

A noteworthy characteristic of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with a cyclic benzoxaborole form in solution. This equilibrium can be influenced by the solvent and the presence of other substituents on the aromatic ring.

Key Chemical Transformations

This section details the primary chemical reactions of this compound, providing both qualitative descriptions and quantitative data where available in the scientific literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be effectively coupled with various aryl and heteroaryl halides. The electron-withdrawing substituents on the boronic acid can make it a challenging coupling partner, sometimes requiring optimization of the catalyst, base, and solvent system to achieve high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a (2-Fluoro-diformylphenyl)boronic acid, which can be adapted for this compound, is as follows:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[1]

  • Add a degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).[1]

  • Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

While specific yield data for this compound is not extensively published, the following table provides a baseline for expected yields with various substituted phenylboronic acids under optimized conditions. The yields for formylphenylboronic acids are generally variable and dependent on the specific coupling partners and reaction conditions.[1]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood
Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to synthesize aryl amines, ethers, and thioethers by forming a carbon-heteroatom bond. This copper-catalyzed reaction is advantageous as it can often be performed under mild conditions and is tolerant of air and moisture.[2][3]

Experimental Protocol: General Procedure for Chan-Lam C-N Coupling

A general protocol for the Chan-Lam amination is as follows:

  • In a reaction vessel, combine the aryl boronic acid (1.0 equiv), the amine (1.0-2.0 equiv), a copper catalyst such as Cu(OAc)₂ (1.0 equiv), and a base like triethylamine or pyridine (2.0-3.0 equiv).[4]

  • Add a suitable solvent, for example, dichloromethane (CH₂Cl₂), and stir the reaction mixture at room temperature.[4]

  • The reaction is typically open to the air, which provides the necessary oxidant.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding an aqueous solution of ammonium hydroxide and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to provide the crude product, which can be purified by chromatography.[4]

Quantitative Data for Chan-Lam Coupling

Reactions of the Formyl Group

The aldehyde functionality of this compound is a gateway to a variety of chemical transformations.

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines. This reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6]

Experimental Protocol: Reductive Amination

A representative protocol for the reductive amination of a diformylphenylboronic acid analog is as follows:

  • Dissolve the (2-Fluoro-diformylphenyl)boronic acid (1.0 eq) in dichloromethane (DCM).

  • Add the desired primary amine (2.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[6]

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 10 minutes.[6]

  • Continue stirring the reaction mixture at room temperature for 16 hours.[6]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography.[6]

The formyl group can be oxidized to a carboxylic acid, yielding 4-fluoro-3-boronobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Oxidation of the Formyl Group

A reliable method for the synthesis of the analogous 2-Fluoro-5-formylbenzoic acid involves the hydrolysis of a nitrile precursor, which is a two-step process starting from 3-bromo-4-fluorobenzaldehyde.[7] While a direct oxidation protocol for this compound is not detailed, a general approach would involve the use of a suitable oxidizing agent like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) under controlled conditions to avoid over-oxidation or side reactions with the boronic acid moiety.

The formyl group can be readily reduced to a primary alcohol, (2-fluoro-5-(hydroxymethyl)phenyl)boronic acid, using a mild reducing agent such as sodium borohydride (NaBH₄). This transformation provides access to another valuable building block for further synthetic elaboration.

Experimental Protocol: Reduction of the Formyl Group

A general procedure for the reduction of an aldehyde with sodium borohydride is as follows:

  • Dissolve the aldehyde in a suitable solvent, typically methanol or ethanol.[8]

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the cooled solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the careful addition of water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude alcohol, which can be further purified if necessary.[9]

Visualizing Reaction Pathways

To better illustrate the key transformations of this compound, the following diagrams, generated using the DOT language, depict the logical flow of the Suzuki-Miyaura coupling and a typical reductive amination workflow.

Suzuki_Miyaura_Coupling 2-Fluoro-5-formylphenylboronic_acid 2-Fluoro-5-formyl- phenylboronic Acid Coupling_Reaction Suzuki-Miyaura Coupling 2-Fluoro-5-formylphenylboronic_acid->Coupling_Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupling_Reaction Base Base (e.g., K₂CO₃) Base->Coupling_Reaction Solvent Solvent (e.g., Toluene) Solvent->Coupling_Reaction Biaryl_Product Biaryl Product Coupling_Reaction->Biaryl_Product

Suzuki-Miyaura Coupling Pathway

Reductive_Amination_Workflow Start Start: This compound Add_Amine 1. Add Primary Amine (R-NH₂) in DCM Start->Add_Amine Imine_Formation 2. Stir at RT (1h) (Imine Formation) Add_Amine->Imine_Formation Add_Reducing_Agent 3. Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Reduction 4. Stir at RT (16h) (Reduction) Add_Reducing_Agent->Reduction Workup 5. Aqueous Workup Reduction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Final_Product Final Product: Substituted Aminomethylphenylboronic Acid Purification->Final_Product

Reductive Amination Experimental Workflow

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. This guide has provided an in-depth overview of its key reactions, complete with general experimental protocols and comparative data to aid researchers in their synthetic planning and execution. Further investigation into the specific reaction conditions and quantitative yields for this particular molecule will undoubtedly expand its utility and solidify its role as a cornerstone reagent in synthetic chemistry.

References

Technical Guide: Safety and Handling of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-5-formylphenylboronic acid (CAS No. 352534-79-3). It is intended to equip laboratory personnel with the necessary information to handle this compound responsibly, minimizing risks and ensuring a safe working environment.

Chemical Identification and Properties

This compound is an organic building block frequently utilized in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions. Its properties are summarized in the table below.

PropertyValue
CAS Number 352534-79-3[1][2][3]
Molecular Formula C₇H₆BFO₃[1][3]
Molecular Weight 167.93 g/mol [1][3]
Appearance White to Yellow Solid
Purity Typically ≥95%[3]
Storage Temperature Room temperature or refrigerated (2-8°C), under an inert atmosphere.[1][4]

Hazard Identification and Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (2012).[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification
Hazard ClassCategory
Skin corrosion/irritationCategory 2[4]
Serious eye damage/eye irritationCategory 2A[4]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[4]
Hazard Statements

The following GHS hazard statements apply to this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word and Pictogram
  • Signal Word: Warning[4]

  • Pictogram:

    • GHS07 (Exclamation Mark)

Quantitative Safety Data

Quantitative toxicological data for this compound is largely unavailable in the provided safety data sheets.

ParameterValue
Acute Toxicity (Oral, Dermal, Inhalation) No data available. 100% of the mixture consists of ingredient(s) of unknown toxicity.[4]
LD50/LC50 Not available.
Occupational Exposure Limits This product, as supplied, does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[4]

Experimental Protocols: Safe Handling and Use

Adherence to good industrial hygiene and safety practices is paramount.[4] The following protocols are a synthesis of best practices derived from safety data sheets for this compound and its analogs.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[5]

  • For procedures that may generate dust, use a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear approved safety glasses with side shields or goggles.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[4][6]

  • Respiratory Protection: If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be worn.[4]

Handling Procedures
  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure all necessary PPE is worn correctly.

  • Avoid breathing dust, fumes, or vapors.[3]

  • Avoid contact with skin and eyes.

  • Weigh and handle the solid compound in a fume hood or a designated area with local exhaust ventilation to minimize dust creation.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these procedures:

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Storage and Disposal

Storage
  • Store in a dry, cool, and well-ventilated place.[7]

  • Keep containers tightly closed.[7]

  • It is recommended to store at room temperature or under refrigeration (2-8°C) as specified by the supplier.[1][4]

  • Store under an inert atmosphere to protect from moisture.[7]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.[5][8]

  • Collect waste material in a suitable, labeled container for disposal by a licensed professional waste disposal service.[8]

  • Do not dispose of down the drain unless permitted by local authorities. For small quantities, dilution with a large amount of water may be permissible in some jurisdictions, but this should be confirmed.[8][9]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Receive Compound sds Read & Understand SDS start->sds ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat) sds->ppe_check eng_check Check Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_check handling Weigh & Handle in Fume Hood eng_check->handling reaction Perform Experiment handling->reaction exposure Exposure Event (Spill, Contact) handling->exposure storage Store Properly (Cool, Dry, Inert Gas) reaction->storage decontaminate Decontaminate Work Area reaction->decontaminate reaction->exposure waste_collect Collect Waste in Labeled Container decontaminate->waste_collect disposal Dispose via Approved Hazardous Waste Vendor waste_collect->disposal first_aid Administer First Aid (See Section 5) exposure->first_aid medical Seek Medical Attention first_aid->medical report Report Incident medical->report

References

Commercial Availability and Synthetic Utility of 2-Fluoro-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and potential applications of 2-Fluoro-5-formylphenylboronic acid and its isomers. This class of molecules holds significant value in medicinal chemistry and drug discovery due to the unique combination of a reactive formyl group, a fluorine substituent that can enhance metabolic stability, and a boronic acid moiety known for its role in cross-coupling reactions and as a pharmacophore.

Commercial Availability

This compound and its closely related isomer, 5-Fluoro-2-formylphenylboronic acid, are available from several chemical suppliers. The latter is more commonly listed. Below is a summary of representative commercial data for these compounds.

SupplierCAS NumberCompound NamePurityStorage
Sigma-Aldrich1256355-30-2(5-Fluoro-2-formylphenyl)boronic acid95%Refrigerator
ChemScene1256355-30-2(5-Fluoro-2-formylphenyl)boronic acid≥96%4°C, stored under nitrogen
Apollo Scientific1256355-30-25-Fluoro-2-formylbenzeneboronic acid95%-
United States Biological1256355-30-25-Fluoro-2-formylphenylboronic acidHighly Purified4°C
Frontier Specialty Chemicals352534-79-3This compound--
Echemi (via various suppliers)1256355-30-2(5-fluoro-2-formylphenyl)boronic acid-Room temperature, ventilated place

Synthetic and Experimental Protocols

Substituted formylphenylboronic acids are versatile building blocks in organic synthesis. The following protocols provide detailed methodologies for their synthesis and key reactions.

Proposed Synthesis of this compound

A common route to synthesize arylboronic acids is through a two-step process starting from the corresponding aryl bromide. This involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

G A 2-Bromo-4-fluorobenzaldehyde B Lithiation (n-BuLi, THF, -78°C) A->B C Intermediate Lithiated Species B->C D Borylation (Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Hydrolysis (HCl) E->F G This compound F->G G Setup Reaction Setup: Aryl Halide (1 eq) Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent Add Degassed Solvent (e.g., Toluene/Water) Setup->Solvent Reaction Heat and Stir (e.g., 80-100°C) Solvent->Reaction Workup Cool, Dilute with Organic Solvent, Wash with Water and Brine Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product G Start Dissolve Boronic Acid and Primary Amine (2.2 eq) in DCM Stir1 Stir at Room Temperature for 1 hour Start->Stir1 Reduce Add Sodium Triacetoxyborohydride (2.5 eq) portion-wise Stir1->Reduce Stir2 Stir at Room Temperature for 16 hours Reduce->Stir2 Quench Quench with Saturated Aqueous NaHCO3 Stir2->Quench Extract Separate Layers and Extract Aqueous Layer with DCM Quench->Extract Purify Combine Organic Layers, Dry, Concentrate, and Purify Extract->Purify Product N-substituted aminomethyl derivative Purify->Product G cluster_0 Mechanism of Action A Cyclic Isomer (3-hydroxybenzoxaborole) B Leucyl-tRNA Synthetase (LeuRS) Active Site A->B Binds to C Inhibition of Protein Synthesis B->C Blocks D Antifungal/Antibacterial Effect C->D Leads to

Theoretical Exploration of 2-Fluoro-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-formylphenylboronic acid is a bifunctional organic compound with significant potential in medicinal chemistry and materials science. Its structural and electronic properties, governed by the interplay of the electron-withdrawing formyl and fluoro substituents and the versatile boronic acid moiety, are of considerable interest for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of a proposed theoretical investigation of this compound, outlining state-of-the-art computational protocols and presenting expected quantitative data based on studies of closely related analogues. The guide is intended to serve as a roadmap for researchers embarking on the computational characterization of this and similar phenylboronic acid derivatives.

Introduction

Phenylboronic acids are a class of compounds of immense importance, serving as key building blocks in Suzuki-Miyaura cross-coupling reactions and as versatile receptors for carbohydrates. The introduction of substituents onto the phenyl ring allows for the fine-tuning of their chemical and physical properties. In particular, ortho-formylphenylboronic acids are known to exist in a tautomeric equilibrium with their cyclic 3-hydroxybenzoxaborole forms. This equilibrium is often crucial for their biological activity, as seen in the antifungal drug Tavaborole, which contains a fluorine substituent. The presence of a fluorine atom can significantly impact the acidity, stability, and intermolecular interactions of these molecules.

This guide focuses on the theoretical characterization of this compound. While dedicated experimental or theoretical studies on this specific isomer are not extensively available in the current literature, we can construct a robust theoretical framework for its investigation based on established computational methodologies and data from analogous compounds, such as other fluoro-substituted 2-formylphenylboronic acids.

Proposed Computational Methodology

A thorough theoretical investigation of this compound would involve a multi-step computational workflow. The following protocols are proposed based on successful studies of similar boronic acid derivatives.[1][2]

Geometry Optimization and Conformational Analysis

The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations. Given the rotational freedom around the C-B and B-O bonds, a conformational analysis is crucial to identify the global minimum energy structure.

  • Methodology: Density Functional Theory (DFT) is a suitable and widely used method for this purpose.

  • Functional: The B3LYP hybrid functional is recommended as it has been shown to provide a good balance of accuracy and computational cost for organic molecules.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is appropriate for capturing the electronic structure of a molecule containing second-row elements and for describing polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.[2]

  • Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • Perform a systematic conformational search to identify all low-energy conformers.

    • Optimize the geometry of each conformer using the B3LYP/6-311++G(d,p) level of theory.

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data.

Calculation of Molecular Properties

Once the global minimum energy structure is identified, a range of molecular properties can be calculated to understand its chemical behavior.

  • Methodology: The following properties should be calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Properties to Calculate:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

    • Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule and can help identify reactive sites.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.

    • Dipole Moment: This provides a measure of the overall polarity of the molecule.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can be invaluable for the identification and characterization of the compound.

  • Methodology:

    • Vibrational Frequencies: Calculated from the frequency analysis at the B3LYP/6-311++G(d,p) level. The calculated frequencies are typically scaled by an empirical factor to better match experimental data. This allows for the assignment of bands in experimental IR and Raman spectra.[2]

    • NMR Spectra: The chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹¹B can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Tautomeric Equilibrium

The equilibrium between the open (boronic acid) and cyclic (benzoxaborole) forms is a key characteristic.

  • Methodology:

    • Optimize the geometries of both the open and cyclic tautomers using the B3LYP/6-311++G(d,p) level of theory.

    • Calculate the Gibbs free energies of both tautomers.

    • The equilibrium constant (K_taut) can be estimated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RT ln(K_taut).

Expected Quantitative Data

The following tables summarize the expected quantitative data for this compound based on calculations for closely related molecules. These values should be considered as estimates to be validated by specific calculations for the target molecule.

Table 1: Expected Geometrical Parameters

ParameterBond/AngleExpected Value
Bond LengthC-B~1.56 Å
B-O~1.37 Å
C-F~1.35 Å
C=O~1.22 Å
Bond AngleC-C-B~121°
O-B-O~114°
Dihedral AngleC-C-B-O~180° (for planar conformer)

Table 2: Expected Electronic and Molecular Properties

PropertyExpected Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.5 D
pKa~ 7.5 - 8.5

Table 3: Expected Key Vibrational Frequencies (Scaled)

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch~3300 - 3500
C=O Stretch~1690 - 1710
C-F Stretch~1200 - 1250
B-O Stretch~1350 - 1380

Visualizations

Proposed Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical study of this compound.

computational_workflow start Initial Structure Generation conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc global_min Global Minimum Structure freq_calc->global_min prop_calc Property Calculations (HOMO/LUMO, MEP, Charges) global_min->prop_calc spec_calc Spectroscopic Predictions (IR, Raman, NMR) global_min->spec_calc taut_study Tautomer Equilibrium Study global_min->taut_study end Data Analysis & Interpretation prop_calc->end spec_calc->end taut_study->end

Caption: Proposed computational workflow for theoretical analysis.

Tautomeric Equilibrium

The tautomeric equilibrium between the open-chain boronic acid and the cyclic benzoxaborole is a critical aspect of the chemistry of 2-formylphenylboronic acids.

tautomeric_equilibrium cluster_open Open Form (this compound) cluster_cyclic Cyclic Form (6-Fluoro-3-hydroxy-1,3-dihydro-2,1-benzoxaborole) open_form cyclic_form open_form->cyclic_form K_taut

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Note: The images in the diagram above are placeholders. In a real-world scenario, these would be replaced with the 2D structures of the respective forms of this compound.

Proposed Mechanism of Action (Antifungal)

The cyclic benzoxaborole form of related compounds is known to act as an antifungal agent by inhibiting leucyl-tRNA synthetase (LeuRS). A similar mechanism can be proposed for the cyclic tautomer of this compound.

mechanism_of_action cyclic_tautomer Cyclic Tautomer (Benzoxaborole form) leurs_enzyme Leucyl-tRNA Synthetase (LeuRS) Editing Site cyclic_tautomer->leurs_enzyme Enters adduct_formation Covalent Adduct Formation with tRNA-Leu leurs_enzyme->adduct_formation Traps tRNA-Leu inhibition Inhibition of Protein Synthesis adduct_formation->inhibition antifungal_effect Antifungal Effect inhibition->antifungal_effect

Caption: Proposed antifungal mechanism via LeuRS inhibition.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the in-depth characterization of this compound. By employing the proposed computational protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule, as well as its tautomeric behavior. The expected quantitative data, derived from studies of analogous compounds, provides a useful benchmark for future computational and experimental work. The visualizations of the computational workflow, tautomeric equilibrium, and proposed mechanism of action offer a clear conceptual framework for understanding the key chemical and biological features of this promising compound. This guide serves as a foundational resource for scientists and researchers in the fields of medicinal chemistry, computational chemistry, and drug development, facilitating the rational design and exploration of novel phenylboronic acid-based molecules.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex biaryl compounds, which are pivotal structures in medicinal chemistry and materials science. The presence of both a fluorine atom and a formyl group offers unique opportunities for molecular design and functionalization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2] this compound is a particularly useful reagent in this reaction for several reasons:

  • Fluorine Substitution: The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

  • Formyl Group Functionality: The aldehyde group serves as a versatile synthetic handle for a variety of subsequent transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the rapid diversification of compound libraries.

  • Ortho-Fluoro Effect: The fluorine atom positioned ortho to the boronic acid group can modulate the electronic properties of the boronic acid, potentially influencing its reactivity in the Suzuki-Miyaura coupling. However, ortho-substituted boronic acids can also present challenges, such as a propensity for protodeboronation under basic conditions.[4]

These characteristics make this compound an attractive building block for the synthesis of novel pharmaceutical candidates and advanced materials.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R2-B(OR)3]- pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R1-R2 reductive_elimination->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aryl Halide, This compound, Catalyst, and Base add_solvent Add Degassed Solvent start->add_solvent heat_stir Heat and Stir Reaction Mixture add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end end purify->end Final Product

References

Application Notes and Protocols for 2-Fluoro-5-formylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Fluoro-5-formylphenylboronic acid in two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. This versatile building block, featuring a fluorine atom, a formyl group, and a boronic acid moiety, is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications and advanced material properties.

The protocols provided herein are based on established methodologies for analogous compounds and serve as a detailed starting point for reaction optimization. Due to limited specific data in the public domain for this compound, the quantitative data presented is representative of yields achievable with structurally similar formyl- and fluoro-substituted phenylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds. The electron-withdrawing nature of the fluoro and formyl groups on this compound can influence its reactivity, often requiring careful optimization of reaction conditions to achieve high yields.

Representative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids bearing electron-withdrawing groups. These values provide a benchmark for expected outcomes when using this compound.

Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane100890-98
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001675-85
4-ChlorobenzonitrilePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1102470-80

Disclaimer: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. Optimization is often necessary for new substrate combinations.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for workup (e.g., Ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Workflow

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex transmetalation_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex Oxidative Addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed method for the formation of carbon-heteroatom bonds, providing a valuable alternative to palladium-catalyzed methods. It is particularly useful for the N- and O-arylation of amines, amides, and phenols. A key advantage of the Chan-Lam coupling is its tolerance to air and moisture, simplifying the experimental setup.

Representative Quantitative Data for Chan-Lam Coupling

The following table presents typical yields for the Chan-Lam coupling of various N- and O-nucleophiles with arylboronic acids. These serve as an estimation for reactions with this compound.

NucleophileCatalystBaseSolventTemperatureTime (h)Yield (%)
AnilineCu(OAc)₂PyridineCH₂Cl₂Room Temp4870-90
ImidazoleCuICs₂CO₃DMF110 °C2480-95
PhenolCu(OAc)₂Et₃NCH₂Cl₂Room Temp7260-80
BenzylamineCu(OAc)₂NoneCH₂Cl₂Room Temp2450-70

Disclaimer: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the N-arylation of a primary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 equiv)

  • Pyridine (or other suitable base)

  • Solvent (e.g., Dichloromethane - CH₂Cl₂)

  • Molecular sieves (optional, for drying solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Organic solvent for workup (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and copper(II) acetate (1.5 mmol).

  • Solvent and Amine Addition: Add dichloromethane (10 mL) and the primary amine (1.2 mmol).

  • Base Addition: Add pyridine (2.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously, open to the air, at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.

Chan-Lam Coupling Experimental Workflow

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Boronic Acid, Nucleophile, and Cu(II) Catalyst add_solvent Add Solvent and Base start->add_solvent stir Stir at Room Temperature (Open to Air) add_solvent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter Reaction Complete extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for a Chan-Lam cross-coupling reaction.

2-Fluoro-5-formylphenylboronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Fluoro-5-formylphenylboronic Acid in Medicinal Chemistry

Introduction

This compound is a versatile building block for medicinal chemistry, offering a unique combination of functionalities for the synthesis of novel therapeutic agents. The strategic placement of its three key functional groups—the boronic acid, the fluorine atom, and the formyl group—provides chemists with multiple avenues for drug design and optimization. The boronic acid moiety is a key pharmacophore in several approved drugs, known for its ability to form reversible covalent bonds with biological targets such as serine proteases.[1] The presence of a fluorine atom can enhance crucial pharmacokinetic properties of a drug candidate, including metabolic stability, binding affinity, and bioavailability.[1][2] Furthermore, the formyl group serves as a reactive handle for a wide range of chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2]

Key Features and Applications

  • Suzuki-Miyaura Cross-Coupling: As a functionalized arylboronic acid, this reagent is highly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many drug candidates.[2][3]

  • Enzyme Inhibition: The boronic acid group is a well-established "warhead" for targeting the active sites of enzymes, particularly serine proteases.[1] This interaction has been successfully exploited in drugs like the proteasome inhibitor Bortezomib.[4] Derivatives of this compound can be designed as potent and selective inhibitors for various enzymatic targets. Some 2-formylphenylboronic acids have also shown antimicrobial activity, potentially through the inhibition of enzymes like leucyl-tRNA synthetase (LeuRS).[5]

  • Scaffold for Combinatorial Chemistry: The aldehyde (formyl) functionality provides a reactive site for generating diverse compound libraries.[1] Reactions such as reductive amination, Wittig olefination, and condensation reactions can be employed to rapidly synthesize a wide array of derivatives, facilitating the exploration of the chemical space around a core scaffold.[1]

  • Probing Protein-Ligand Interactions: The fluorine atom can serve as a valuable probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy, providing insights into the binding mode and environment of the molecule within the target protein.[1]

Experimental Protocols

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following protocols are based on established methodologies for analogous fluorinated and formyl-substituted phenylboronic acids and are intended to serve as a representative guide.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.[6]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[7][8]

  • Ligand (if required, e.g., XPhos)[7]

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)[6][7]

  • Degassed solvent (e.g., 1,4-dioxane, Toluene, DMF/water mixture)[6][8]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).[6]

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.[8]

  • Add the degassed solvent via syringe.[6]

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[6][8]

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[6][8]

  • Wash the organic layer with water and then with brine.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6][7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

Aryl Halide Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Chloroanisole 2,5-Difluorophenylboronic acid Pd(OAc)₂ (2) / XPhos (4) K₃PO₄ (2) THF/H₂O RT 0.5 >95 [8]
4-Bromotoluene 2,5-Difluorophenylboronic acid [Pd(cinnamyl)Cl]₂ (1) / XPhos K₃PO₄ (2) THF/H₂O RT 0.5 >95 [8]
2,3,5-trichloropyridine 3,5-Dichlorophenylboronic acid Pd(OAc)₂ Na₂CO₃ DMF/H₂O 60 12 89 [6]
Aryl Halide 4-Formylphenylboronic acid Pd(OH)₂ K₃PO₄ Toluene 65 Optimized Good [6]

Note: This table summarizes data from various sources for analogous compounds to provide a starting point for reaction optimization. RT = Room Temperature.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2 R1-Pd(II)L2-X Complex oa->pd2 tm Transmetalation pd2->tm pd2_r2 R1-Pd(II)L2-R2 Complex tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 r1x R1-X (Aryl Halide) r1x->oa boronic R2-B(OH)2 (Boronic Acid) + Base boronic->tm product R1-R2 (Coupled Product) product->re

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup (Reagents, Catalyst, Base in Vessel) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Work-up (Cool, Dilute, Wash) heat->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

A typical experimental workflow for a Suzuki coupling reaction.
Protocol 2: Synthesis of an N-Substituted Derivative via Reductive Amination

This protocol describes the derivatization of the formyl group via reductive amination with a primary amine.[1]

Materials:

  • Product from Protocol 1 (or starting boronic acid)

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-fluoro-5-formylphenyl derivative (1.0 eq) in DCM in a reaction vial.[1]

  • Add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate.[1]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.[1]

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC/LC-MS.[1]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]

  • Separate the organic layer and extract the aqueous layer with DCM (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

G Experimental Workflow for Reductive Amination dissolve 1. Dissolve Aldehyde in DCM add_amine 2. Add Primary Amine (Stir 1h at RT) dissolve->add_amine add_reductant 3. Add NaBH(OAc)₃ (Portion-wise) add_amine->add_reductant react 4. Stir 16h at RT (Monitor Reaction) add_reductant->react quench 5. Quench with Sat. NaHCO₃ react->quench extract 6. Extract with DCM quench->extract purify 7. Dry and Purify (Column Chromatography) extract->purify product Final Product purify->product

Workflow for synthesis via reductive amination.
Protocol 3: In Vitro 20S Proteasome Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the human 20S proteasome.[1]

Materials:

  • Synthesized inhibitor compounds

  • Human 20S Proteasome

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

  • In a 96-well plate, add the diluted compound solutions. Include wells for a negative control (buffer + DMSO) and a positive control.

  • Add the human 20S proteasome solution to each well (except for the substrate-only blank) and incubate for 15-30 minutes at 37 °C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) to all wells.

  • Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using a plate reader (Excitation ~380 nm, Emission ~460 nm).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

  • Determine the percent inhibition relative to the DMSO control and plot it against the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Illustrative Data Presentation for Proteasome Assay

Compound Target IC₅₀ (nM)
Example Derivative 1 20S Proteasome (CT-L) 15.2
Example Derivative 2 20S Proteasome (CT-L) 89.7
Bortezomib (Control) 20S Proteasome (CT-L) 7.5

Note: This data is hypothetical and for illustrative purposes only.

G Workflow for In Vitro Proteasome Inhibition Assay prep 1. Prepare Compound Dilutions (in Assay Buffer) plate 2. Add Compounds to 96-Well Plate prep->plate enzyme 3. Add 20S Proteasome (Incubate 15-30 min) plate->enzyme substrate 4. Add Fluorogenic Substrate enzyme->substrate read 5. Measure Fluorescence (Kinetic Read) substrate->read analyze 6. Data Analysis (Calculate Reaction Rates) read->analyze ic50 7. Determine IC₅₀ Value analyze->ic50

General workflow for an in vitro proteasome inhibition assay.

Drug Discovery Pathway

The utility of this compound as a building block can be visualized within a typical medicinal chemistry workflow. It serves as a versatile starting point for the generation of novel compounds that are then subjected to biological screening and further optimization.

G Role of Building Block in Drug Discovery start Building Block (this compound) synthesis Synthesis & Derivatization start->synthesis Suzuki Coupling, Reductive Amination, etc. library Compound Library synthesis->library screening Biological Screening (e.g., Enzyme Assays) library->screening hits Hit Compounds (Active Molecules) screening->hits sar SAR Studies & Optimization hits->sar sar->synthesis lead Lead Candidate sar->lead

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Fluoro-5-formylphenylboronic acid as a versatile building block in the synthesis of bioactive molecules, particularly focusing on its potential in developing novel antifungal agents. The protocols and data presented are based on the established reactivity of substituted 2-formylphenylboronic acids and their mechanism of action.

Introduction

This compound is a valuable reagent in medicinal chemistry. The presence of three distinct functional groups—a boronic acid, a formyl group, and a fluorine atom—offers a multitude of possibilities for synthetic transformations and for modulating the biological activity of the resulting molecules. The boronic acid moiety is a key pharmacophore in several approved drugs and is known to form reversible covalent bonds with biological targets. The formyl group provides a reactive handle for derivatization, such as in the formation of Schiff bases or in reductive amination reactions. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Recent studies have highlighted the antimicrobial, particularly antifungal, activity of 2-formylphenylboronic acids.[1][2][3] This activity is linked to the tautomeric equilibrium between the open-chain boronic acid form and a cyclic 3-hydroxybenzoxaborole form.[1][2][3] The cyclic form is structurally similar to the approved antifungal drug Tavaborole (AN2690) and is believed to exert its effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[2][4][5]

Key Applications

  • Antifungal Agents: As analogues of the antifungal drug Tavaborole, derivatives of this compound are promising candidates for the development of new antifungal therapies. The formyl group can be modified to explore structure-activity relationships (SAR) and optimize antifungal potency.

  • Enzyme Inhibitors: The boronic acid group is a well-established "warhead" for targeting serine proteases. The unique substitution pattern of this compound can be exploited to design selective inhibitors for various enzymes.

  • Combinatorial Chemistry: The reactive formyl group allows for the facile generation of compound libraries through reactions like reductive amination, Wittig olefination, and condensation reactions, enabling rapid SAR exploration.

Data Presentation

Table 1: Antifungal Activity of Isomeric Fluoro-2-formylphenylboronic Acids

The following table summarizes the minimum inhibitory concentrations (MICs) for isomeric fluoro-2-formylphenylboronic acids against various fungal strains, demonstrating the potential of this class of compounds.

CompoundFungal StrainMIC (µg/mL)
2-formylphenylboronic acidAspergillus niger125
Fusarium culmorum62.5
Penicillium chrysogenum62.5
Candida albicans125
4-fluoro-2-formylphenylboronic acidAspergillus niger31.25
Fusarium culmorum15.6
Penicillium chrysogenum15.6
Candida albicans62.5
5-fluoro-2-formylphenylboronic acid Aspergillus niger62.5
Fusarium culmorum31.25
Penicillium chrysogenum31.25
Candida albicans125
6-fluoro-2-formylphenylboronic acidAspergillus niger62.5
Fusarium culmorum31.25
Penicillium chrysogenum31.25
Candida albicans125

Data is representative and compiled from studies on isomeric fluoro-2-formylphenylboronic acids.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of imine derivatives, which can be further reduced to secondary amines, providing a diverse range of compounds for biological screening.

Materials:

  • This compound

  • Substituted primary amine (1.0 eq.)

  • Ethanol or Methanol

  • Stirring plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Dissolve this compound (1.0 eq.) in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add the substituted primary amine (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, heat the mixture to reflux for 1-2 hours.

  • Upon completion, the Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide to synthesize biaryl compounds.

Materials:

  • This compound (1.2-1.5 eq.)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., toluene, dioxane, DMF/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 eq.).

  • Add the degassed solvent to the flask.

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Tautomeric equilibrium of this compound and its proposed mechanism of antifungal action via inhibition of Leucyl-tRNA Synthetase (LeuRS).

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_bioassay Biological Evaluation start This compound reaction Reaction (e.g., Schiff Base Formation, Suzuki Coupling) start->reaction product Crude Product reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS) purification->characterization pure_product Pure Bioactive Molecule characterization->pure_product screening Antimicrobial Screening (e.g., MIC determination) pure_product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.

References

Applications of 2-Fluoro-5-formylphenylboronic Acid in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-5-formylphenylboronic acid is a versatile synthetic building block with significant potential in drug discovery. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a formyl group, offers a powerful toolkit for medicinal chemists. The boronic acid moiety is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of crucial carbon-carbon bonds.[1] The presence of a fluorine atom can enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] Furthermore, the formyl group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries for high-throughput screening.[2]

While direct experimental data for this compound in specific drug discovery campaigns is limited in publicly available literature, its structural motifs are present in compounds with known biological activities.[2] This document provides an overview of its potential applications, drawing parallels from structurally related molecules and offering detailed protocols for its use in key synthetic and biological assays.

Key Applications in Drug Discovery

  • Scaffold for Combinatorial Chemistry: The aldehyde functionality is a gateway to diverse chemical space. It readily participates in reactions like reductive amination, Wittig olefinations, and condensation reactions, facilitating the rapid synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[2]

  • Synthesis of Enzyme Inhibitors: Boronic acids are well-established pharmacophores, known for their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases.[2] This makes this compound an attractive starting point for designing potent and selective inhibitors of targets like the proteasome, a key player in cancer therapy.[2]

  • Development of Antimicrobial Agents: 2-Formylphenylboronic acids and their derivatives have shown promise as antimicrobial agents.[3][4] They can exist in equilibrium with a cyclic benzoxaborole form, which has been shown to inhibit essential microbial enzymes like leucyl-tRNA synthetase (LeuRS).[3][4] The fluorine substituent can further enhance this activity.[4]

Synthetic Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction, a fundamental C-C bond-forming reaction in medicinal chemistry.[5][6]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5][6]

  • Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)[5]

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).[5]

  • Solvent Addition: Add the degassed solvent (5-10 mL) to the reaction vessel.[5]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash the organic layer with water and then brine.[5]

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[5]

Diagram of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-R Ar-R (Product) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) [R-B(OH)3]- B(OH)2X B(OH)2X Ar-Pd(II)-X(L2)->B(OH)2X Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X R-B(OH)2 R-B(OH)2 R-B(OH)3- [R-B(OH)3]- R-B(OH)2->R-B(OH)3- Base Base Base R-B(OH)3-->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Diverse Amine Library via Reductive Amination

This protocol outlines the synthesis of a library of substituted amines starting from this compound, a key step in generating compounds for SAR studies.

Materials:

  • This compound

  • A diverse set of primary or secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM within a reaction vial, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Evaluation Protocols

Protocol 3: General Proteasome Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds derived from this compound against the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified 20S proteasome.

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Activity Data

The following table presents hypothetical IC50 values for a series of compounds synthesized from this compound, targeting the 20S proteasome. This data is for illustrative purposes to demonstrate how quantitative data for such a library could be presented.[2]

Compound IDR Group (from reductive amination)20S Proteasome IC50 (nM)
Cpd-1 Benzylamine150
Cpd-2 Cyclohexylamine275
Cpd-3 4-Fluorobenzylamine95
Cpd-4 2-Phenylethylamine210
Cpd-5 Morpholine>1000

Proposed Mechanism of Antimicrobial Action

2-Formylphenylboronic acids can undergo an intramolecular cyclization to form a 3-hydroxybenzoxaborole.[4] This cyclic form is structurally similar to the approved antifungal drug Tavaborole (AN2690) and is proposed to be the active species that inhibits bacterial and fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[3][4]

Antimicrobial_Mechanism cluster_0 In Solution cluster_1 In Microorganism Open_Form This compound (Open Form) Cyclic_Form 6-Fluoro-3-hydroxybenzoxaborole (Cyclic Form) Open_Form->Cyclic_Form Equilibrium Cyclic_Form->Open_Form LeuRS Leucyl-tRNA Synthetase (LeuRS) Cyclic_Form->LeuRS Binds to Active Site Inhibition Inhibition of Protein Synthesis LeuRS->Inhibition

Caption: Proposed mechanism of antimicrobial action for 2-formylphenylboronic acids.

Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a compound library from this compound and its subsequent biological screening.

Workflow Start 2-Fluoro-5-formyl- phenylboronic acid Library_Synthesis Combinatorial Synthesis (e.g., Reductive Amination) Start->Library_Synthesis Purification Purification & Characterization Library_Synthesis->Purification Screening High-Throughput Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Compounds (Design New Library) SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Active Compounds Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Drug Candidate Lead_Optimization->End

References

Application Notes: 2-Fluoro-5-formylphenylboronic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-formylphenylboronic acid as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with mutations in genes like BRCA1 and BRCA2, which are vital for homologous recombination (HR), an alternative DNA double-strand break (DSB) repair pathway, the inhibition of PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.

This compound is a versatile synthetic intermediate. The fluorine substitution can enhance the metabolic stability and binding affinity of the final drug molecule, while the formyl and boronic acid moieties offer reactive handles for constructing the complex heterocyclic systems characteristic of many PARP inhibitors, such as Olaparib and Talazoparib.

PARP Signaling Pathway in DNA Repair and Apoptosis

DNA damage, induced by various genotoxic agents, triggers the recruitment and activation of PARP-1. Activated PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[1] This process is essential for the efficient repair of SSBs. If these breaks are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal DSBs. In cells with competent HR, these DSBs are efficiently repaired. However, in HR-deficient cells (e.g., BRCA mutated), the accumulation of DSBs triggers apoptosis.[2][3] PARP-1 can also directly induce apoptosis by stimulating the release of apoptosis-inducing factor (AIF) from the mitochondria.[2][4]

PARP_Signaling cluster_0 DNA Damage Response cluster_1 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse inhibition leads to AIF AIF Release PARP1->AIF can induce BER Base Excision Repair (BER) Machinery PAR->BER recruits SSB_Repair SSB Repair BER->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient DSB->HR_Proficient HR_Deficient HR Deficient (e.g., BRCA mutant) DSB->HR_Deficient HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis AIF->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits

PARP-1 signaling in DNA repair and apoptosis.

Application in PARP Inhibitor Synthesis

This compound serves as a precursor to the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is a cornerstone in the synthesis of the PARP inhibitor Olaparib.[5][6] The synthetic strategy generally involves the conversion of the formyl group to a methyl group which is then linked to the phthalazinone core, and the boronic acid is either converted to a carboxylic acid or used in a cross-coupling reaction.

Synthetic Workflow for Olaparib Intermediate

The synthesis of the key intermediate for Olaparib from a precursor derived from this compound can be conceptualized in the following workflow. This often involves the initial conversion of the boronic acid and formyl groups to more stable or reactive functionalities.

Olaparib_Synthesis_Workflow Start This compound Intermediate1 Ethyl 2-fluoro-5-methylbenzoate Start->Intermediate1 Multi-step conversion Intermediate2 Ethyl 5-(bromomethyl)-2-fluorobenzoate Intermediate1->Intermediate2 Bromination Coupling {Coupling Reaction (e.g., Negishi)} Intermediate2->Coupling Phthalazinone Phthalazinone Precursor Phthalazinone->Coupling Intermediate3 Coupled Product Coupling->Intermediate3 Final_Intermediate 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Intermediate3->Final_Intermediate Hydrolysis Olaparib {Olaparib} Final_Intermediate->Olaparib Amide Coupling & Acylation

Synthetic workflow for an Olaparib intermediate.

Quantitative Data

The following tables summarize the inhibitory activity of Olaparib and Talazoparib, two prominent PARP inhibitors whose synthesis can utilize fluorinated phenylboronic acid derivatives. The tables also provide representative yields for the multi-step synthesis of Olaparib.

Table 1: Inhibitory Activity of PARP Inhibitors

CompoundTargetIC50 / Ki (nM)Cell Line / Assay ConditionsReference(s)
Olaparib PARP-1IC50: 5Enzyme assay[7]
PARP-2IC50: 1Enzyme assay[7]
PARP-1Ki: 1.87 ± 0.10Competitive binding assay[8]
VariousIC50: 1.2 - 96 µMVarious breast cancer cell lines[9]
Talazoparib PARP-1Ki: 0.65 ± 0.07Competitive binding assay[8]
PARP-1/2Ki: 1.2 / 0.87Enzyme assay
VariousIC50: 0.3 - 8 µMVarious breast cancer cell lines[9]

Table 2: Representative Yields in Olaparib Synthesis

StepReactionStarting MaterialProductYield (%)Reference(s)
1Phosphonate Formation2-Formylbenzoic acidPhosphonate intermediate95[5][10]
2Horner-Wadsworth-EmmonsPhosphonate & AldehydeOlefin intermediate96[5][10]
3Hydrolysis & CyclizationOlefin intermediatePhthalazinone intermediate77[5][10]
4Amide CouplingPhthalazinone intermediate & N-Boc-piperazineBoc-protected intermediate78[5]
5Deprotection & AcylationBoc-protected intermediateOlaparib85[5]
Overall Multi-step Synthesis 2-Formylbenzoic acid Olaparib ~46 [5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of PARP inhibitors utilizing precursors derivable from this compound.

Protocol 1: Synthesis of Ethyl 5-(bromomethyl)-2-fluorobenzoate

This protocol describes the bromination of ethyl 2-fluoro-5-methylbenzoate, a key step in preparing the electrophilic partner for coupling with the phthalazinone core.

Materials:

  • Ethyl 2-fluoro-5-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of ethyl 2-fluoro-5-methylbenzoate (1.0 eq) in dichloromethane, add N-bromosuccinimide (1.1 eq) and benzoyl peroxide (0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 5-(bromomethyl)-2-fluorobenzoate. A typical reported yield for a similar bromination is 96%.[5]

Protocol 2: Negishi Coupling for the Synthesis of the Olaparib Intermediate

This protocol outlines a Negishi coupling reaction to form the carbon-carbon bond between the fluorinated aromatic ring and the phthalazinone moiety.

Materials:

  • Ethyl 5-(bromomethyl)-2-fluorobenzoate

  • 1-(Chloromethyl)-4-oxo-3,4-dihydrophthalazine

  • Zinc dust

  • Lithium chloride

  • Tetrahydrofuran (THF), anhydrous

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., SPhos)

  • Round-bottom flask, syringe, magnetic stirrer, inert atmosphere (argon or nitrogen).

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc dust and a solution of ethyl 5-(bromomethyl)-2-fluorobenzoate in anhydrous THF.

  • Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent.

  • In a separate flask, add 1-(chloromethyl)-4-oxo-3,4-dihydrophthalazine, lithium chloride, the palladium catalyst, and the phosphine ligand.

  • Add the freshly prepared organozinc reagent to the second flask via cannula.

  • Stir the reaction mixture at room temperature or gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product. A reported yield for a similar Negishi coupling is 80%.[5]

Protocol 3: Synthesis of Olaparib from the Key Intermediate

This protocol describes the final steps in the synthesis of Olaparib from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 1-Boc-piperazine

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylacetamide (DMA)

  • Hydrochloric acid (concentrated)

  • Cyclopropanecarbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in DMA, add 1-Boc-piperazine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature overnight. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product to obtain the Boc-protected intermediate. A reported yield for this step is 78%.[5]

  • Boc Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM or methanol) and add concentrated hydrochloric acid. Stir at room temperature until the deprotection is complete (monitor by TLC). Neutralize the reaction mixture and extract the product.

  • Acylation: Dissolve the deprotected amine in DCM and add triethylamine (1.5 eq). Cool the mixture in an ice bath and add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Recrystallize the crude product from a suitable solvent system to obtain pure Olaparib. A reported yield for the final acylation step is 85%.[5]

References

Application Notes and Protocols: Leveraging 2-Fluoro-5-formylphenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-formylphenylboronic acid as a versatile building block in the synthesis of kinase inhibitors. The strategic incorporation of a fluorine atom and a formyl group offers unique advantages in drug design, including enhanced metabolic stability, improved binding affinity, and opportunities for diverse functionalization. While direct literature examples of kinase inhibitors synthesized from this compound are limited, this document outlines a representative application in the development of Aurora kinase inhibitors based on established synthetic methodologies for analogous compounds.

Introduction: The Potential of this compound in Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This compound is a valuable reagent in this endeavor due to its unique structural features:

  • Boronic Acid Moiety: This functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This reaction enables the efficient coupling of the phenylboronic acid with a variety of heterocyclic scaffolds common in kinase inhibitors.

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Formyl Group: The aldehyde functionality serves as a versatile chemical handle for subsequent modifications. It can be used to introduce additional diversity into the molecular scaffold through reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases, allowing for the fine-tuning of structure-activity relationships (SAR).

Application Example: Synthesis of a Hypothetical Aurora Kinase Inhibitor

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in a variety of cancers, making them attractive targets for therapeutic intervention. The following section describes a hypothetical synthesis of an Aurora kinase inhibitor using this compound as a key building block. The proposed synthesis involves a Suzuki-Miyaura coupling to a pyrimidine core, a common scaffold in many kinase inhibitors.

General Synthetic Workflow

The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable halogenated pyrimidine scaffold. The resulting intermediate can then be further functionalized via the formyl group to complete the synthesis of the target inhibitor.

G start Starting Materials: - this compound - Halogenated Pyrimidine Scaffold suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Intermediate: 2-Fluoro-5-formylphenyl-pyrimidine suzuki->intermediate functionalization Functionalization of Formyl Group (e.g., Reductive Amination) intermediate->functionalization inhibitor Final Kinase Inhibitor functionalization->inhibitor purification Purification and Characterization (HPLC, NMR, MS) inhibitor->purification end Biological Screening purification->end

Figure 1: General synthetic workflow for a kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a chloro-pyrimidine scaffold.

Materials:

  • Chloro-pyrimidine scaffold (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the chloro-pyrimidine scaffold, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical IC₅₀ values for a series of compounds synthesized from this compound, targeting Aurora A kinase. This data is for illustrative purposes to demonstrate how quantitative data for such a library could be presented.

Compound IDR-Group (from formyl functionalization)Aurora A IC₅₀ (nM)
KIN-001 -CH₂-N(CH₃)₂150
KIN-002 -CH₂-piperidine95
KIN-003 -CH₂-morpholine120
KIN-004 -CH₂-NH-cyclopropyl75
KIN-005 -CH₂-NH-phenyl210

Visualization of Targeted Signaling Pathway

The synthesized kinase inhibitors are designed to target the Aurora kinase signaling pathway, which is integral to the regulation of cell division. Inhibition of this pathway can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_0 G2 Phase cluster_1 Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A activates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Inhibitor Synthesized Kinase Inhibitor Inhibitor->Aurora A inhibits

Figure 2: Simplified Aurora Kinase signaling pathway in mitosis.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The presence of orthogonal functional groups allows for the application of powerful cross-coupling methodologies and subsequent derivatization, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The illustrative synthesis of an Aurora kinase inhibitor highlights a practical application of this building block in modern drug discovery. The provided protocols and conceptual framework serve as a foundational guide for researchers and scientists in the field of kinase inhibitor development. Further experimental validation is necessary to fully explore the potential of this reagent in generating potent and selective kinase inhibitors.

Application Notes and Protocols for Chan-Lam Coupling Reactions with 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed cross-coupling reaction offers a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, often with the advantages of milder reaction conditions and the use of a more economical catalyst. The reaction typically proceeds between an arylboronic acid and an amine or alcohol.

2-Fluoro-5-formylphenylboronic acid is a particularly interesting substrate for Chan-Lam coupling in the context of medicinal chemistry and drug development. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while the formyl group serves as a versatile synthetic handle for further functionalization, allowing for the construction of diverse compound libraries. This application note provides detailed protocols and application insights for the Chan-Lam coupling of this compound with various nitrogen and oxygen nucleophiles.

Applications in Drug Discovery and Development

The products derived from the Chan-Lam coupling of this compound are valuable scaffolds in medicinal chemistry. The resulting N-aryl and O-aryl benzaldehydes can be further elaborated through various chemical transformations of the formyl group, such as reductive amination, Wittig reactions, and condensations, to generate a wide array of complex molecules for biological screening.

Potential therapeutic areas for compounds derived from this chemistry include:

  • Oncology: Synthesis of kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: Development of novel antibacterial and antiviral compounds.

  • Neuroscience: Creation of ligands for receptors and enzymes in the central nervous system.

Data Presentation: Representative Substrate Scope and Yields

The following tables summarize representative substrate scope and expected yields for the Chan-Lam coupling of this compound with various amines and phenols. These data are based on typical outcomes for Chan-Lam reactions and serve as a general guide.

Table 1: N-Arylation of Amines with this compound

EntryAmineProductYield (%)
1AnilineN-(2-Fluoro-5-formylphenyl)aniline85
24-MethoxyanilineN-(2-Fluoro-5-formylphenyl)-4-methoxyaniline88
3BenzylamineN-Benzyl-N-(2-fluoro-5-formylphenyl)amine75
4Morpholine4-(2-Fluoro-5-formylphenyl)morpholine92
5Imidazole1-(2-Fluoro-5-formylphenyl)-1H-imidazole82

Table 2: O-Arylation of Phenols with this compound

EntryPhenolProductYield (%)
1Phenol1-(2-Fluoro-5-formylphenoxy)benzene78
24-Cresol1-(2-Fluoro-5-formylphenoxy)-4-methylbenzene81
34-Chlorophenol1-Chloro-4-(2-fluoro-5-formylphenoxy)benzene75
4Guaiacol1-(2-Fluoro-5-formylphenoxy)-2-methoxybenzene72
51-Naphthol1-((2-Fluoro-5-formylphenyl)oxy)naphthalene68

Experimental Protocols

General Protocol for Chan-Lam N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

  • Stir bar

  • Round-bottom flask

  • Condenser (if heating)

Procedure:

  • To a dry round-bottom flask containing a stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate (0.1 equiv).

  • Add activated 4 Å molecular sieves.

  • Under a nitrogen or argon atmosphere, add the solvent (DCM or toluene) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

General Protocol for Chan-Lam O-Arylation

This protocol outlines a general procedure for the copper-catalyzed O-arylation of a phenol with this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

  • Triethylamine (Et₃N) or another suitable base (2.0 equiv)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Stir bar

  • Round-bottom flask

  • Condenser (if heating)

Procedure:

  • To a round-bottom flask equipped with a stir bar, add this compound (1.0 equiv), the phenol (1.2 equiv), and copper(II) acetate (0.1 equiv).

  • Add the solvent (DCM or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the base (e.g., triethylamine, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure O-arylated product.

Mandatory Visualizations

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst CuII_Aryl Cu(II)-Aryl Complex CuII->CuII_Aryl Transmetalation CuIII_Intermediate Cu(III) Intermediate CuII_Aryl->CuIII_Intermediate Oxidation CuI Cu(I) Species CuIII_Intermediate->CuI Reductive Elimination Product Coupled Product (Ar-N(H)R or Ar-OR) CuIII_Intermediate->Product CuI->CuII Reoxidation (O2) ArylBoronicAcid 2-Fluoro-5-formyl- phenylboronic Acid ArylBoronicAcid->CuII_Aryl Nucleophile Amine (R-NH2) or Phenol (R-OH) Nucleophile->CuIII_Intermediate Experimental_Workflow Start Start Setup Reaction Setup: - Boronic Acid - Amine/Phenol - Cu(II) Catalyst - Base - Solvent Start->Setup Reaction Reaction: - Stir at RT or Heat - Monitor by TLC/LC-MS Setup->Reaction Workup Workup: - Filter Catalyst - Solvent Removal Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Pure Product Purification->Product

Application Notes and Protocols for Petasis Reaction Involving 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Petasis reaction, a versatile multicomponent reaction, facilitates the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid. This application note focuses on the use of 2-Fluoro-5-formylphenylboronic acid in the Petasis reaction, a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl group provides a reactive handle for further molecular elaboration or for intramolecular reactions to generate heterocyclic scaffolds such as isoindolinones.[1][2][3] This document provides detailed protocols for both intermolecular and intramolecular Petasis reactions involving this specific boronic acid, along with representative data and mechanistic insights.

Reaction Mechanism and Workflow

The Petasis reaction typically proceeds through the formation of an iminium ion from the condensation of an amine and a carbonyl compound. The boronic acid then reacts with this electrophilic intermediate. A key feature of the reaction is the formation of a tetracoordinate boronate complex, which facilitates the transfer of the aryl group from boron to the carbon of the iminium ion.[3] For this compound, the reaction can be tailored for either intermolecular coupling or a subsequent intramolecular cyclization to yield N-substituted isoindolinones.

General Reaction Scheme:
  • Intermolecular Petasis Reaction: A three-component coupling of this compound, an amine, and a carbonyl compound to yield a substituted aminomethylphenylboronic acid derivative.

  • Intramolecular Petasis Reaction (for Isoindolinone Synthesis): A reaction between this compound and a primary amine, where the initially formed secondary amine undergoes a subsequent intramolecular cyclization with the formyl group to form an N-substituted isoindolinone.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents This compound Amine Carbonyl Compound (for intermolecular) or Glyoxylic Acid (for intramolecular) mixing Mix reactants in solvent (e.g., HFIP or Toluene) reagents->mixing heating Stir at specified temperature (e.g., RT to 80°C) mixing->heating extraction Solvent Evaporation and Extraction heating->extraction purification Column Chromatography extraction->purification characterization NMR, MS, etc. purification->characterization

Caption: General workflow for the Petasis reaction.

Application 1: Synthesis of N-Substituted Isoindolinones via Intramolecular Petasis Reaction

A significant application of 2-formylphenylboronic acids in the Petasis reaction is the one-pot synthesis of N-substituted isoindolinones. This transformation occurs by reacting the boronic acid with a primary amine and glyoxylic acid. The initially formed α-amino acid derivative undergoes an in-situ intramolecular condensation between the amine and the ortho-formyl group, followed by cyclization to afford the isoindolinone scaffold.

Signaling Pathway Diagram

G boronic_acid This compound intermediate1 Iminium Ion Intermediate boronic_acid->intermediate1 amine Primary Amine amine->intermediate1 glyoxylic_acid Glyoxylic Acid glyoxylic_acid->intermediate1 intermediate2 α-Amino Acid Derivative intermediate1->intermediate2 isoindolinone N-Substituted Isoindolinone intermediate2->isoindolinone Intramolecular Cyclization

Caption: Pathway for isoindolinone synthesis.

Experimental Protocol: Synthesis of N-Arylisoindolinones

This protocol describes a general procedure for the synthesis of N-arylisoindolinones from this compound, various anilines, and glyoxylic acid.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Glyoxylic acid monohydrate

  • Hexafluoroisopropanol (HFIP) or Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add the primary amine (1.1 mmol) and glyoxylic acid monohydrate (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted isoindolinone.

Quantitative Data

The following table summarizes representative yields for the synthesis of N-arylisoindolinones using an analogous ortho-formylphenylboronic acid.

EntryAmineSolventTemp (°C)Time (h)Yield (%)
1AnilineToluene801275
2p-ToluidineToluene801282
3p-AnisidineToluene801278
4BenzylamineHFIPRT685

Note: Data is representative and may vary based on the specific substrates and reaction conditions.

Spectroscopic Data for a Representative N-Arylisoindolinone

N-(p-tolyl)-5-fluoro-isoindolin-1-one:

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J = 7.6 Hz, 1H), 7.60 (m, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 4.85 (s, 2H), 2.35 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 167.5, 164.2 (d, J = 250 Hz), 142.1, 138.5, 135.8, 130.1, 129.8, 125.4, 124.3 (d, J = 9 Hz), 115.8 (d, J = 23 Hz), 52.3, 21.2.
MS (ESI) m/z 242.1 [M+H]⁺

Note: Spectroscopic data is predicted for the specified compound and should be confirmed by experimental analysis.

Application 2: Intermolecular Petasis Reaction for the Synthesis of Functionalized Amines

The intermolecular Petasis reaction of this compound with a secondary amine and an aldehyde (other than glyoxylic acid) can be employed to synthesize functionalized tertiary amines. These products retain the boronic acid moiety, which can be utilized in subsequent cross-coupling reactions (e.g., Suzuki coupling), and the formyl group for further derivatization.

Experimental Protocol: General Procedure for Intermolecular Petasis Reaction

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Aldehyde (e.g., benzaldehyde)

  • Hexafluoroisopropanol (HFIP)

  • Molecular sieves (3 Å)

  • Solvents for extraction and chromatography

Procedure:

  • To a mixture of this compound (1.0 mmol), the secondary amine (1.2 mmol), and the aldehyde (1.2 mmol) in HFIP (0.1 M), add activated 3 Å molecular sieves.

  • Stir the mixture at room temperature and monitor the reaction by LC-MS and TLC.

  • Once the reaction is complete, filter off the molecular sieves and evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired tertiary amine.[4]

Quantitative Data

The following table presents representative yields for the intermolecular Petasis reaction with various secondary amines and aldehydes, based on reactions with similar arylboronic acids.

EntrySecondary AmineAldehydeSolventTime (h)Yield (%)
1MorpholineBenzaldehydeHFIP488
2Piperidine4-ChlorobenzaldehydeHFIP582
3PyrrolidineFurfuralHFIP675

Note: Data is representative and may vary based on the specific substrates and reaction conditions.[4]

Conclusion

This compound is a highly versatile reagent for the Petasis reaction, enabling the efficient synthesis of complex amines and N-substituted isoindolinones. The protocols provided herein offer a robust starting point for researchers in the fields of organic synthesis and medicinal chemistry. The use of solvents like HFIP can be advantageous for reactions involving less reactive substrates.[5] The functional handles present in the products offer numerous possibilities for further diversification, making this methodology a valuable tool in the development of novel chemical entities.

References

Application Notes and Protocols: C-H Activation Reactions of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential C-H activation reactions involving 2-Fluoro-5-formylphenylboronic acid. While direct literature on C-H activation of this specific substrate is limited, this document outlines detailed protocols and methodologies extrapolated from well-established procedures for analogous arylboronic acids. The information herein is intended to serve as a foundational guide for researchers to design and execute C-H functionalization strategies with this versatile building block.

Introduction

This compound is a valuable synthetic intermediate due to the presence of multiple functional groups: a boronic acid, a fluorine atom, and a formyl group. The boronic acid moiety is a versatile handle for various cross-coupling reactions. The electron-withdrawing nature of the formyl and fluoro groups can influence the reactivity of the aromatic ring, making C-H activation a powerful tool for further molecular elaboration. This document explores potential palladium, rhodium, and iridium-catalyzed C-H activation pathways for the targeted functionalization of this compound.

General Considerations for C-H Activation

Successful C-H activation reactions are highly dependent on the choice of catalyst, oxidant, solvent, and directing group. For arylboronic acids, the boronic acid group itself can act as a directing group, facilitating ortho-C-H activation. The fluorine and formyl substituents on the target molecule will also play a significant role in directing the regioselectivity of the C-H functionalization.

Palladium-Catalyzed C-H Activation/Cross-Coupling

Palladium catalysis is a cornerstone of C-H activation chemistry, often employed for arylation, olefination, and alkoxylation reactions.[1][2][3][4] A general approach for the ortho-arylation of an arylboronic acid is presented below.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation

This protocol is adapted from established methods for the C-H arylation of phenylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O) or Benzoquinone (BQ) as an oxidant

  • Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and the oxidant (e.g., Ag₂O, 2.0 equiv.).

  • Add the anhydrous solvent (0.1 - 0.2 M concentration of the boronic acid).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes for Palladium-Catalyzed Arylation

The following table summarizes expected yields based on literature for similar C-H arylation reactions of arylboronic acids. Actual yields for this compound may vary.

EntryAryl HalideOxidantSolventTemperature (°C)Expected Yield (%)
1IodobenzeneAg₂OToluene11060-80
2BromobenzeneBQ1,4-Dioxane10055-75
34-IodotolueneAg₂OToluene11065-85
44-BromoanisoleBQ1,4-Dioxane10050-70

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are particularly effective for C-H activation and subsequent annulation or coupling with unsaturated partners like alkenes and alkynes.[5][6][7][8][9] The boronic acid can direct the ortho-C-H activation.

Experimental Protocol: Rhodium-Catalyzed C-H Olefination

This protocol is a generalized procedure for the olefination of arylboronic acids.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Solvent (e.g., 1,2-Dichloroethane (DCE) or tert-Amyl alcohol)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (2.0-3.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).

  • Add the degassed solvent to the mixture.

  • Heat the reaction at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Expected Outcomes for Rhodium-Catalyzed Olefination
EntryAlkeneSolventTemperature (°C)Expected Yield (%)
1StyreneDCE10070-90
2n-Butyl acrylatet-Amyl alcohol12065-85
34-MethylstyreneDCE10075-95
4Ethyl acrylatet-Amyl alcohol12060-80

Iridium-Catalyzed C-H Borylation

Iridium catalysts are renowned for their ability to perform highly regioselective C-H borylation of arenes, often directed by steric factors.[10][11] This allows for the introduction of a second boronic ester group onto the aromatic ring.

Experimental Protocol: Iridium-Catalyzed C-H Borylation

This protocol describes a general method for the borylation of an aromatic C-H bond.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (COD = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

Procedure:

  • In a glovebox, charge a vial with [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%).

  • Add the solvent and stir for 10 minutes.

  • Add this compound (1.0 equiv.) and B₂pin₂ (1.2 equiv.).

  • Seal the vial and heat the reaction at 80 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or ¹H NMR of an aliquot.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Data Presentation: Expected Outcomes for Iridium-Catalyzed Borylation
EntrySolventTemperature (°C)Expected Yield (%)
1Cyclohexane8070-90
2THF8065-85
3Heptane8075-95
4Dioxane8060-80

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the described C-H activation reactions.

Palladium_Catalyzed_CH_Activation Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Arylboronic_Acid 2-Fluoro-5-formyl- phenylboronic acid Arylboronic_Acid->Palladacycle Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate Oxidative Addition Product Ortho-functionalized Product Pd(IV)_Intermediate->Product Reductive Elimination Pd(0) Pd(0) Product->Pd(0) Oxidant_red Oxidant(red) Oxidant_ox Oxidant(ox) Oxidant_ox->Pd(II) Aryl_Halide Ar'-X Aryl_Halide->Pd(IV)_Intermediate Pd(0)->Pd(II) Reoxidation Pd(0)->Oxidant_red

Caption: General catalytic cycle for Palladium-catalyzed C-H activation/arylation.

Rhodium_Catalyzed_CH_Activation Rh(III) Rh(III) Rhodacycle Rhodacycle Rh(III)->Rhodacycle C-H Activation Arylboronic_Acid 2-Fluoro-5-formyl- phenylboronic acid Arylboronic_Acid->Rhodacycle Alkene_Coordination Alkene Coordination Rhodacycle->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Ortho-Olefinated Product Beta_Hydride_Elimination->Product Product->Rh(III) Alkene Alkene Alkene->Alkene_Coordination

Caption: General catalytic cycle for Rhodium-catalyzed C-H olefination.

Iridium_Catalyzed_CH_Borylation Ir(I) Ir(I) Ir(III)_Bpin Ir(III)-Bpin Ir(I)->Ir(III)_Bpin Oxidative Addition Ir(III)_Aryl Ir(III)-Aryl Ir(III)_Bpin->Ir(III)_Aryl C-H Activation B2pin2 B2pin2 B2pin2->Ir(III)_Bpin Product Ortho-Borylated Product Ir(III)_Aryl->Product Reductive Elimination HBpin HBpin Ir(III)_Aryl->HBpin Arylboronic_Acid 2-Fluoro-5-formyl- phenylboronic acid Arylboronic_Acid->Ir(III)_Aryl Product->Ir(I)

Caption: General catalytic cycle for Iridium-catalyzed C-H borylation.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents, particularly the metal catalysts and oxidants, are toxic and should be handled with care. Solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The C-H activation of this compound represents a promising avenue for the synthesis of complex and highly functionalized molecules. The protocols and data presented here, derived from established methodologies for similar substrates, provide a solid starting point for researchers to explore these transformations. Optimization of reaction conditions will be crucial to achieve high yields and selectivity for this specific substrate. The versatility of the resulting products makes this an attractive area of investigation for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the formyl group in 2-Fluoro-5-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique combination of a reactive aldehyde, a fluorine atom that can enhance metabolic stability and binding affinity, and a boronic acid moiety known for its role as a pharmacophore in various enzyme inhibitors.

The following sections detail four common and effective methods for modifying the formyl group: Reductive Amination, Imine (Schiff Base) Formation, Wittig Reaction, and Knoevenagel Condensation. Each section includes a detailed experimental protocol, a table summarizing key quantitative data, and a Graphviz diagram illustrating the experimental workflow or reaction scheme.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This one-pot procedure is highly efficient for creating diverse amine libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-Benzyl-(2-fluoro-5-((benzylamino)methyl)phenyl)boronic Acid

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH (10:1 v/v), add benzylamine (2.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N,N'-disubstituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Reductive Amination Derivatives
DerivativeAmine UsedReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1a BenzylamineSTABDCM/MeOH1685>95
1b 4-FluoroanilineSTABDCM1878>95
1c CyclohexylamineNaBH(OAc)₃THF2482>95
1d PiperidineNaBH₃CNMeOH1275>90

Note: Yields and purity are representative and may vary based on specific reaction conditions and purification.

Reductive Amination Workflow

reductive_amination_workflow start Start dissolve Dissolve this compound in DCM/MeOH start->dissolve add_amine Add Benzylamine (2.2 eq) dissolve->add_amine stir1 Stir at RT for 1h (Imine Formation) add_amine->stir1 add_stab Add STAB (2.5 eq) stir1->add_stab stir2 Stir at RT for 16h (Reduction) add_stab->stir2 quench Quench with sat. NaHCO₃ stir2->quench workup Workup (Extraction, Drying) quench->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for the reductive amination of this compound.

Imine (Schiff Base) Formation

The reaction of the formyl group with primary amines under mild conditions readily forms imines, also known as Schiff bases.[1] This condensation reaction is often reversible and can be catalyzed by acids.[1] The resulting imines are valuable intermediates for further functionalization or can be the target molecules themselves, exhibiting a range of biological activities. The ortho-boronic acid group can coordinate with the imine nitrogen, forming a stable iminoboronate complex.[2]

Experimental Protocol: Synthesis of (E)-2-Fluoro-5-((phenylimino)methyl)phenylboronic Acid

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure imine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Quantitative Data: Imine Derivatives
DerivativeAmine UsedCatalystSolventReaction Time (h)Yield (%)M.p. (°C)
2a AnilineAcetic AcidEthanol492145-147
2b 4-MethoxyanilineNoneMethanol688158-160
2c BenzylamineAcetic AcidEthanol395110-112
2d 2-AminopyridineNoneToluene885165-167

Note: Yields and melting points are representative and may vary.

Imine Formation Reaction Scheme

imine_formation cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound product Imine Derivative reactant1->product + reactant2 Primary Amine (R-NH₂) reactant2->product conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Room Temperature

Caption: General scheme for imine formation from this compound.

Wittig Reaction

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[3] A key advantage of this reaction is the unambiguous placement of the double bond at the position of the original carbonyl group.[4] Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[3]

Experimental Protocol: Synthesis of 2-Fluoro-5-vinylphenylboronic Acid

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the suspension. The mixture will turn a characteristic bright yellow or orange color.

  • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure alkene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Wittig Reaction Derivatives
DerivativePhosphonium SaltBaseSolventReaction Time (h)Yield (%)E/Z Ratio
3a Methyltriphenylphosphonium bromidet-BuOKTHF1875N/A
3b Ethyl triphenylphosphonium bromiden-BuLiTHF127015:85
3c (Carbethoxymethylene)triphenylphosphoraneNoneToluene2488>95:5
3d Benzyltriphenylphosphonium chlorideNaHDMSO168040:60

Note: Yields and E/Z ratios are representative and can be influenced by the ylide stability and reaction conditions.

Wittig Reaction Logical Flow

wittig_reaction cluster_ylide Ylide Generation cluster_reaction Wittig Reaction phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide base Strong Base (e.g., t-BuOK) base->ylide alkene Alkene Derivative ylide->alkene aldehyde This compound aldehyde->alkene phosphine_oxide Triphenylphosphine Oxide

Caption: Logical flow of the Wittig reaction for alkene synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[5] This reaction is a cornerstone for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceuticals.[5]

Experimental Protocol: Synthesis of 2-((2-Fluoro-5-(dihydroxyboranyl)phenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often accompanied by the formation of a precipitate.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Quantitative Data: Knoevenagel Condensation Derivatives
DerivativeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)M.p. (°C)
4a MalononitrilePiperidineEthanol295188-190
4b Ethyl cyanoacetateAmmonium AcetateToluene685162-164
4c Diethyl malonatePiperidineEthanol1270115-117
4d Barbituric acidWaterWater190>300

Note: Yields and melting points are representative and may vary based on the reactivity of the active methylene compound and reaction conditions.

Knoevenagel Condensation Mechanism Overview

knoevenagel_condensation start Active Methylene Compound carbanion Resonance-Stabilized Carbanion start->carbanion Deprotonation base Base (e.g., Piperidine) intermediate Aldol-type Adduct carbanion->intermediate Nucleophilic Attack aldehyde This compound aldehyde->intermediate product α,β-Unsaturated Product intermediate->product Dehydration water H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols for the Scale-Up Synthesis and Utilization of 2-Fluoro-5-formylphenylboronic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis involving 2-Fluoro-5-formylphenylboronic acid and its application in the development of therapeutic agents. This document outlines protocols for Suzuki-Miyaura cross-coupling reactions at a larger scale, purification strategies, and the subsequent use of the synthesized biaryl aldehydes in creating potential enzyme inhibitors.

Scale-Up Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of biaryl compounds.[1][2][3] Scaling up this reaction from the laboratory bench to pilot or production scale requires careful consideration of various parameters to ensure efficiency, safety, and product quality.[4][5]

Key Considerations for Scale-Up

When moving from milligram or gram-scale synthesis to kilogram-scale production, several factors become critical:

  • Catalyst Selection and Loading: While laboratory-scale reactions might use higher catalyst loadings for rapid results, on a large scale, minimizing the palladium catalyst concentration is crucial for economic and environmental reasons.[6][7] Efficient catalyst systems, often employing specialized ligands, are necessary.[8]

  • Solvent and Base Selection: The choice of solvent and base is critical for reaction efficiency and ease of workup at a larger scale.[9] Aqueous systems or mixtures with organic solvents are often employed.[1]

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is vital for controlling reaction kinetics and minimizing side-product formation.[10]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is essential to maintain homogeneity and achieve consistent reaction progress.

  • Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated.[11] Therefore, robust and scalable methods for palladium scavenging are necessary.[5][12]

  • Impurity Profile: Identifying and controlling the formation of process-related impurities, such as dimers or dehalogenated byproducts, is a key aspect of process development.[10]

Illustrative Scale-Up Protocol for Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for the kilogram-scale synthesis of a biaryl aldehyde using this compound and a suitable aryl bromide. The specific quantities and parameters should be optimized for the specific substrates and equipment used.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of 2-Butanol and Water)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Appropriately sized glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, condenser, and inert gas inlet/outlet.

  • Filtration unit

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charging Reagents: Charge the reactor with the aryl bromide, this compound, and potassium carbonate.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2-BuOH/H₂O, 7/3 v/v) to the reactor.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 85-95 °C) with vigorous stirring under an inert atmosphere.[10]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, filter to remove any inorganic salts.

    • Perform an aqueous wash to remove the base and other water-soluble impurities.

    • Separate the organic layer.

  • Palladium Scavenging: Treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol) to reduce the palladium content to acceptable levels.[12]

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system to yield the pure biaryl aldehyde.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Quantitative Data for Scale-Up Suzuki-Miyaura Coupling (Illustrative)

The following table summarizes typical reaction parameters and outcomes for a scaled-up Suzuki-Miyaura coupling, based on literature for similar processes.[10][13]

ParameterLaboratory Scale (1 mmol)Pilot Scale (1 kg)
Aryl Halide 1.0 mmol5.0 mol
This compound 1.2 - 1.5 mmol6.0 - 7.5 mol
Palladium Catalyst 0.02 - 0.05 mmol0.05 - 0.1 mol
Base (K₂CO₃) 2.0 - 3.0 mmol10.0 - 15.0 mol
Solvent Volume 5 - 10 mL10 - 20 L
Reaction Temperature 70 - 110 °C85 - 95 °C
Reaction Time 3 - 12 hours6 - 18 hours
Typical Yield >95%85 - 95%
Product Purity (after purification) >98%>99%
Residual Palladium (after scavenging) N/A< 10 ppm

Application in the Synthesis of Enzyme Inhibitors

2-Formylphenylboronic acids and their derivatives are valuable building blocks in medicinal chemistry, particularly for the synthesis of enzyme inhibitors.[13] The boronic acid moiety can act as a "warhead," forming a reversible covalent bond with serine residues in the active site of enzymes like proteasomes and certain aminoacyl-tRNA synthetases.[14][15]

Target Enzymes and Signaling Pathways
  • Proteasome: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded or regulatory proteins, which can induce apoptosis in cancer cells. Several boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors used in cancer therapy.[16][17][18]

  • Leucyl-tRNA Synthetase (LeuRS): This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding tRNA. Inhibition of LeuRS can halt protein synthesis, leading to antimicrobial effects.[15][19] Benzoxaboroles, which can be synthesized from 2-formylphenylboronic acids, are a class of compounds known to inhibit LeuRS.

Signaling Pathway for Proteasome Inhibition

The following diagram illustrates the general signaling pathway affected by proteasome inhibition.

Proteasome_Inhibition_Pathway Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Protein_Degradation Proteasome->Protein_Degradation Ubiquitinated_Proteins Ubiquitinated Proteins (e.g., p53, IκB) Ubiquitinated_Proteins->Proteasome Targeted for Degradation Accumulation Accumulation of Regulatory Proteins Ubiquitinated_Proteins->Accumulation Leads to Apoptosis Apoptosis Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest

Caption: Signaling pathway of proteasome inhibition leading to apoptosis.

Experimental Protocols

General Protocol for Reductive Amination

The formyl group of the synthesized biaryl aldehyde can be further functionalized, for example, through reductive amination to introduce diverse side chains, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

Materials:

  • Biaryl aldehyde synthesized from this compound

  • Primary or secondary amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride, STAB)

  • Solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)

Procedure:

  • Imine Formation: Dissolve the biaryl aldehyde in the chosen solvent. Add the amine and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow from the starting material to the biological screening of potential inhibitors.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening Start 2-Fluoro-5-formyl- phenylboronic Acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki Biaryl_Aldehyde Biaryl Aldehyde Suzuki->Biaryl_Aldehyde Reductive_Amination Reductive Amination Biaryl_Aldehyde->Reductive_Amination Compound_Library Compound Library Reductive_Amination->Compound_Library Enzyme_Assay Enzyme Inhibition Assay (e.g., Proteasome) Compound_Library->Enzyme_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity) Compound_Library->Cell_Based_Assay Hit_Identification Hit Identification Enzyme_Assay->Hit_Identification Cell_Based_Assay->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow from synthesis to lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with this compound can stem from several factors, given its electron-deficient nature. The primary aspects to troubleshoot are:

  • Catalyst Activity and Choice: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. For challenging substrates like this, consider using more robust, air-stable precatalysts such as those incorporating Buchwald-type ligands (e.g., SPhos, XPhos).[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2][3] It is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Base Selection and Strength: The choice of base is critical. It must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause decomposition of the starting materials or promote significant protodeboronation.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The solubility of the base is also important; using a solvent system where the base is at least partially soluble, such as a mixture of an organic solvent and water, can be beneficial.[5]

  • Solvent System: The solvent plays a key role in solubilizing the reactants and the base. Mixtures of solvents like dioxane/water, toluene/water, or DMF/water are often effective.[5] The choice of solvent can influence the reaction rate and the prevalence of side reactions.

  • Reaction Temperature: The electron-withdrawing fluoro and formyl groups can affect the reactivity of the boronic acid. Optimization of the reaction temperature is often necessary to achieve a balance between a reasonable reaction rate and the minimization of side reactions and decomposition.[5]

Q2: I am observing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen). How can this be minimized?

A2: Protodeboronation is a common side reaction, particularly with electron-deficient arylboronic acids. The presence of both a fluoro and a formyl group makes this compound susceptible to this pathway. To mitigate this:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxides. In some cases, fluoride sources like KF can be effective.

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor protodeboronation.

  • Highly Active Catalysts: Employing a highly active catalyst system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process.

Q3: What is boronic acid homocoupling, and how can I avoid it with this compound?

A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can oxidize the palladium catalyst. To prevent homocoupling:

  • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed to remove dissolved oxygen.[2]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a system that minimizes this side reaction.

  • Control of Reaction Conditions: In some cases, adjusting the reaction temperature and the rate of catalyst addition can help to suppress homocoupling.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low Conversion of Starting Materials
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active and air-stable precatalyst (e.g., a Buchwald palladacycle).
Insufficiently Strong Base Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry for anhydrous reactions.
Poor Solubility of Reactants Change the solvent system. A combination of a non-polar organic solvent (e.g., toluene, dioxane) with a polar aprotic solvent (e.g., DMF) or water can improve solubility.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
Inhibitors Present Purify all starting materials and ensure solvents are of high purity.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Protodeboronation Product Reaction conditions are too harsh (high temperature, strong base, prolonged reaction time). Presence of excess water.Use a milder base (e.g., K₂CO₃). Switch to anhydrous conditions. Reduce reaction temperature and time. Use a more active catalyst to accelerate the desired reaction.
Homocoupling Product Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.
Dehalogenation of Aryl Halide Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.Ensure the reaction is run under anhydrous conditions if possible. Screen different palladium catalysts and ligands.

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Electron-Deficient Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (10)K₂CO₃ (2)DMF/H₂O (95:5)1103-8~100
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystOptimizedOptimizedOptimizedVariesVaries
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂ (2)Na₂CO₃ (2)DMF/H₂O601289
4-Formylphenylboronic acidAryl HalidePd(OH)₂ (2)K₃PO₄ (3)Toluene65OptimizedGood

Note: The yields for formylphenylboronic acids are highly variable and depend on the specific coupling partners and reaction conditions.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1, 0.1-0.5 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Logic Diagram

Troubleshooting_Suzuki_Coupling Start Low or No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere Start->Check_Inertness Check_Base Evaluate Base Start->Check_Base Check_Solvent Assess Solvent System Start->Check_Solvent Check_Temp Optimize Temperature Start->Check_Temp Side_Products Significant Side Products? Check_Catalyst->Side_Products Check_Inertness->Side_Products Check_Base->Side_Products Check_Solvent->Side_Products Check_Temp->Side_Products Protodeboronation Protodeboronation Side_Products->Protodeboronation Yes Homocoupling Homocoupling Side_Products->Homocoupling Yes Successful_Reaction Successful Reaction Side_Products->Successful_Reaction No Use_Milder_Base Use Milder Base Protodeboronation->Use_Milder_Base Anhydrous_Cond Try Anhydrous Conditions Protodeboronation->Anhydrous_Cond Degas_Solvents Rigorously Degas Solvents Homocoupling->Degas_Solvents Use_Milder_Base->Successful_Reaction Anhydrous_Cond->Successful_Reaction Degas_Solvents->Successful_Reaction

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants: Aryl Halide This compound Pd Catalyst Base Inert_Atmosphere 2. Establish Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Add_Solvent 3. Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating 4. Heat to Desired Temperature Add_Solvent->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench 6. Cool and Quench Monitoring->Quench Extraction 7. Extraction with Organic Solvent Quench->Extraction Drying 8. Dry and Concentrate Extraction->Drying Purification 9. Column Chromatography Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: A step-by-step workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product ArX Ar-X Boronic_Acid Ar'B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

minimizing protodeboronation of 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing protodeboronation when using 2-Fluoro-5-formylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a common, undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-fluorobenzaldehyde as a byproduct. This process consumes the boronic acid, leading to reduced yields of the desired cross-coupled product and complicating the purification process.

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Arylboronic acids with electron-withdrawing substituents, such as the fluoro and formyl groups on this molecule, are particularly prone to protodeboronation.[2][3] These groups increase the electrophilicity of the ipso-carbon (the carbon attached to boron), making it more susceptible to protonolysis, especially under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[4][5]

Q3: What are the primary factors that influence the rate of protodeboronation?

A3: Several reaction parameters significantly impact the rate of protodeboronation:

  • Base: The type and concentration of the base are critical. Strong bases, particularly hydroxides, can accelerate protodeboronation.[6][7]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeboronation.[8]

  • Solvent: The presence of water, a proton source, can facilitate protodeboronation.[7]

  • Catalyst Activity: If the palladium catalyst is not efficient, the desired cross-coupling reaction will be slow, allowing more time for the boronic acid to decompose.

  • Boronic Acid Concentration: A high concentration of the free boronic acid can lead to increased rates of decomposition.

Q4: What are boronic esters, and how do they help prevent protodeboronation?

A4: Boronic esters are derivatives where the hydroxyl groups of the boronic acid are replaced by an alcohol or diol, such as pinacol or N-methyliminodiacetic acid (MIDA).[9] These "protecting groups" increase the stability of the compound.[9] MIDA boronates are exceptionally stable and function via a "slow-release" mechanism, where the active boronic acid is gradually generated in situ under specific basic conditions.[2][10][11] This strategy keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its decomposition while allowing the desired cross-coupling to proceed.[2]

Troubleshooting Guide

This guide addresses the common issue of low product yield and significant byproduct formation due to protodeboronation.

Issue / Observation Probable Cause Recommended Solution(s)
Low yield of desired product; 4-fluorobenzaldehyde detected as a major byproduct. High rate of protodeboronation relative to the cross-coupling rate.1. Modify Reaction Conditions:     • Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[8]     • Change Base: Switch from strong bases (e.g., NaOH, KOH) to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] 2. Use a Highly Active Catalyst: Employ a more efficient palladium catalyst/ligand system (e.g., a Buchwald-type biarylphosphine ligand with a suitable Pd source) to accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation. 3. Use a Protected Boronic Acid Derivative: Convert the boronic acid to its pinacol ester or, preferably, its MIDA boronate ester.[9][12]
Reaction is sluggish at lower temperatures, leading to long reaction times and eventual protodeboronation. The catalyst system is not active enough at the reduced temperature.1. Screen Catalysts/Ligands: Test different, more active catalyst systems that are known to have high turnover rates at lower temperatures. 2. Use a MIDA Boronate: The slow-release of the boronic acid from its MIDA ester is particularly effective for couplings with slower-reacting halides (e.g., aryl chlorides), as it protects the boron reagent over the extended reaction time.[2]
Inconsistent results and byproduct formation even with fresh boronic acid. The boronic acid may be degrading upon storage or during the reaction setup before catalysis begins.1. Use a MIDA Boronate: MIDA boronates are typically crystalline, air-stable solids that are much more robust for long-term storage and handling than the free boronic acids.[2][11] 2. Ensure Anhydrous Conditions: Minimize water in the reaction, as it is a proton source for protodeboronation. Use anhydrous solvents and dry glassware thoroughly.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the extent of protodeboronation for an electron-deficient arylboronic acid like this compound, based on established chemical principles.

Table 1: Effect of Base on Protodeboronation

EntryBase (3.0 equiv)Temperature (°C)SolventExpected % ProtodeboronationComments
1KOH100Dioxane/H₂OHigh (>50%)Strong hydroxide bases significantly promote protodeboronation.[6]
2K₂CO₃100Dioxane/H₂OModerate (20-40%)Carbonates are milder and generally preferred.[13]
3K₃PO₄100Dioxane/H₂OLow-Moderate (15-30%)Phosphate bases are often a good compromise for reactivity and minimizing side reactions.[2]
4K₃PO₄80Dioxane/H₂OLow (<15%)Combining a milder base with a lower temperature is an effective strategy.

Table 2: Comparison of Boron Reagents

EntryBoron ReagentBaseTemperature (°C)Expected % ProtodeboronationComments
1Boronic AcidK₂CO₃100Moderate (20-40%)The free boronic acid is highly susceptible to decomposition.
2Pinacol EsterK₂CO₃100Low-Moderate (10-25%)Pinacol esters offer increased stability over the free acid.[9]
3MIDA EsterK₃PO₄80Very Low (<5%)The slow-release strategy dramatically minimizes protodeboronation by keeping the free boronic acid concentration low.[2][11]

Experimental Protocols

Protocol 1: Synthesis of this compound MIDA ester

This protocol describes the conversion of the boronic acid to its more stable MIDA ester derivative.

  • Materials:

    • This compound

    • N-methyliminodiacetic acid (MIDA)

    • Acetonitrile (anhydrous) or a Toluene/DMSO mixture

  • Procedure:

    • To an oven-dried round-bottom flask, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).

    • Add anhydrous solvent (e.g., acetonitrile or a 1:1 mixture of toluene and DMSO).

    • If using toluene/DMSO, equip the flask with a Dean-Stark apparatus to azeotropically remove water. Heat the mixture to reflux until no more water is collected.

    • If using acetonitrile, stir the mixture at reflux under an inert atmosphere for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • The MIDA boronate often crystallizes upon cooling or can be precipitated by the addition of a non-polar solvent.

    • Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum. The product is typically a stable, crystalline solid that can be stored long-term.[11]

Protocol 2: Optimized Suzuki-Miyaura Coupling using MIDA Boronate

This protocol employs the stable MIDA boronate under slow-release conditions to minimize protodeboronation.

  • Materials:

    • Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 equiv.)

    • This compound MIDA ester (1.2 equiv.)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

    • Ligand (e.g., SPhos or XPhos, 6 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

    • 1,4-Dioxane and Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl halide, this compound MIDA ester, K₃PO₄, palladium precatalyst, and ligand.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water via syringe in a 5:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl halide.

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Factors cluster_conditions Reaction Conditions cluster_reagent Boron Reagent Base Base (Type & Strength) Protodeboronation Protodeboronation (Byproduct Formation) Base->Protodeboronation Strong Base ↑ Temp Temperature Temp->Protodeboronation High Temp ↑ Solvent Solvent (Proton Source) Solvent->Protodeboronation Water ↑ Catalyst Catalyst Activity Coupling Suzuki Coupling (Desired Product) Catalyst->Coupling High Activity ↑ BoronicAcid 2-Fluoro-5-formyl- phenylboronic acid BoronicAcid->Protodeboronation High Susceptibility MIDA_Ester MIDA Boronate Ester (Protected Form) MIDA_Ester->Coupling Slow Release Outcome Reaction Outcome Protodeboronation->Outcome Coupling->Outcome Troubleshooting_Workflow Start Start: Low Yield / High Byproduct Check_Conditions Are Conditions Optimized? Start->Check_Conditions Optimize_Conditions 1. Lower Temperature 2. Use Milder Base (K₃PO₄) 3. Ensure Anhydrous Solvent Check_Conditions->Optimize_Conditions No Check_Catalyst Is Catalyst Highly Active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Change_Catalyst Switch to High-Turnover Catalyst/Ligand System (e.g., Buchwald Ligands) Check_Catalyst->Change_Catalyst No Use_MIDA Synthesize and Use MIDA Boronate Ester (Slow-Release Strategy) Check_Catalyst->Use_MIDA Yes, but problem persists Change_Catalyst->Use_MIDA End Improved Yield Use_MIDA->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 2-Fluoro-5-formylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction fails or results in low yields, a systematic check of the following parameters is recommended:

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids can degrade over time. Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common issue.[1] It is advisable to use fresh or properly stored this compound.

    • Aryl Halide Purity: Ensure the purity of your aryl halide coupling partner.

    • Catalyst Activity: The Palladium catalyst, particularly Pd(0) species, can be sensitive to air and may degrade.[1] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) form.[1] Consider using a fresh batch of catalyst or a more robust pre-catalyst.

    • Base and Solvent Quality: Ensure the base is anhydrous (if required) and the solvent is appropriately degassed and dry.

  • Reaction Setup:

    • Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that the solvents have been properly degassed.[1]

    • Stoichiometry: Verify the correct stoichiometry of all reagents. An excess of the boronic acid (typically 1.2-1.5 equivalents) is common.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids. The presence of water and strong bases can accelerate this process. To minimize protodeboronation:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Control Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. Optimization of the reaction temperature is recommended.

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What causes this and how can I prevent it?

A3: Homocoupling is the dimerization of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle. To prevent homocoupling, ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[1]

Q4: Could the formyl group on the this compound be interfering with the reaction?

A4: Yes, the aldehyde (formyl) group can potentially influence the reaction. Aldehydes can coordinate to the metal catalyst. This interaction can sometimes be beneficial, enhancing reactivity, but in other cases, it can inhibit the catalyst. If catalyst inhibition is suspected, screening different palladium catalysts and ligands may be necessary to find a system that is less sensitive to coordination by the aldehyde.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Test the catalyst with a known, reliable Suzuki-Miyaura reaction (e.g., phenylboronic acid and bromobenzene). If that fails, replace the catalyst with a fresh batch. Consider using a more robust pre-catalyst.[1]
Poor Reagent Quality Use fresh this compound and ensure the purity of the aryl halide.
Presence of Oxygen Improve degassing of solvents and ensure a leak-proof inert atmosphere setup.
Sub-optimal Reaction Conditions Systematically screen different bases, solvents, and temperatures. The choice of base and solvent are often interdependent.
Protodeboronation Switch to milder bases (K₂CO₃, KF) and consider using anhydrous conditions.
Problem: Formation of Byproducts
Byproduct Potential Cause Troubleshooting Step
Homocoupling Product Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1]
Protodeboronation Product Strong base, presence of water, high temperature.Use milder bases (K₂CO₃, KF), anhydrous solvents, and optimize the reaction temperature.
Dehalogenation of Aryl Halide Can occur after oxidative addition.This side reaction can be complex. Re-optimization of the catalyst, ligand, and base system may be required.

Data Presentation

While extensive published data specifically for this compound is limited, the following table provides typical yields for Suzuki-Miyaura couplings of analogous phenylboronic acids with electron-withdrawing groups. This data can serve as a valuable baseline for optimization.[2]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289

Note: The reactivity of this compound is expected to be high due to the strong electron-withdrawing effects of the fluorine and formyl groups.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[2]

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L2 PdII_RX R1-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R1-Pd(II)L2-R2 PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product Coupled Product (R1-R2) PdII_R1R2->Product ArylHalide Aryl Halide (R1-X) ArylHalide->PdII_RX BoronicAcid Boronic Acid (R2-B(OH)2) Base Base (e.g., OH-) Base->PdII_R1R2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_setup Setup Checks cluster_byproducts Byproduct Analysis cluster_optimization Optimization Strategy start Low or No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_setup 2. Review Reaction Setup & Conditions check_reagents->check_setup boronic_acid Boronic Acid Stability (Check for protodeboronation) aryl_halide Aryl Halide Purity catalyst Catalyst/Precatalyst Activity (Test on a known reaction) base_solvent Base & Solvent Quality (Anhydrous & Degassed) analyze_byproducts 3. Analyze Byproducts check_setup->analyze_byproducts atmosphere Inert Atmosphere (O2 exclusion) temperature Reaction Temperature optimize 4. Systematically Optimize Conditions analyze_byproducts->optimize homocoupling Homocoupling? (Indicates O2 presence) protodeboronation Protodeboronation? (Indicates issue with base/water) success Successful Reaction optimize->success screen_base Screen Bases (e.g., K2CO3, K3PO4, KF) screen_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF with/without water) screen_catalyst Screen Catalysts/Ligands

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-5-formylphenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

  • Answer: This issue can arise from several factors, including the use of excess solvent or the solution cooling too rapidly. Here are some steps to induce crystallization:

    • Reduce Solvent Volume: Reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the boronic acid. Allow it to cool slowly again.

    • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single crystal to the cooled solution to act as a template for crystallization.

    • Slow Cooling: Ensure the solution cools slowly. Insulating the flask or allowing it to cool to room temperature before placing it in an ice bath can promote the formation of purer crystals.[1]

Issue 2: Oiling Out During Recrystallization

  • Question: My this compound is separating as an oil instead of crystals during recrystallization. How can I fix this?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid above its melting point but below the boiling point of the solvent. To address this:

    • Add More Solvent: Reheat the solution until the oil redissolves and then add a small amount of additional hot solvent to lower the saturation point.

    • Use a Different Solvent System: The chosen solvent may not be ideal. A solvent system where the compound is less soluble, even when hot, might be necessary. Experiment with different solvent mixtures. For instance, if you are using a single solvent, try a two-solvent system.

    • Slower Cooling: A very slow cooling rate can sometimes prevent oiling out.

Issue 3: Compound Streaking or Sticking During Silica Gel Chromatography

  • Question: When I try to purify this compound on a silica gel column, the compound streaks badly or gets stuck on the column, leading to poor recovery. Why is this happening and how can I prevent it?

  • Answer: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to streaking and irreversible adsorption.[2] Here are some strategies to overcome this:

    • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a base, like triethylamine in the eluent, can neutralize the acidic sites. A common practice is to use an eluent containing 0.1-1% triethylamine.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Boric Acid-Treated Silica Gel: In some cases, pre-treating the silica gel with boric acid can improve the chromatography of boronic acids.

    • Convert to a Boronate Ester: For purification purposes, you can temporarily convert the boronic acid to its corresponding boronate ester (e.g., a pinacol ester). These are generally less polar and more stable on silica gel. The ester can then be hydrolyzed back to the boronic acid after purification.

Issue 4: Presence of Boroxine Impurities

  • Question: My NMR spectrum of the purified product shows additional peaks, suggesting the presence of an impurity. Could this be a boroxine?

  • Answer: Yes, boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3][4][5] This is a reversible process.

    • Confirmation: The presence of boroxines can be confirmed by 1H and 11B NMR spectroscopy. The signals for the aromatic protons and the boron atom will be different for the boronic acid and the boroxine.

    • Removal: The boroxine can be converted back to the boronic acid by treatment with water. Dissolving the sample in a solvent mixture containing water and then removing the solvent under reduced pressure can help hydrolyze the boroxine. Recrystallization from a solvent system containing water is also an effective method for removing boroxines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include:

  • Protodeboronated side-product: The corresponding 4-fluoro-benzaldehyde, where the boronic acid group has been replaced by a hydrogen atom.

  • Boroxine: The cyclic trimeric anhydride formed from the dehydration of three molecules of the boronic acid.[3][4][5]

  • Oxidized or polymerized materials: These can form depending on the reaction and work-up conditions.

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods include:

  • Recrystallization: This is often the first choice for solid boronic acids.

  • Acid-Base Extraction: This technique utilizes the acidic nature of the boronic acid to separate it from neutral impurities.

  • Column Chromatography: This can be effective but often requires optimization to prevent issues like streaking and decomposition.

Q3: What solvent systems are recommended for the recrystallization of this compound?

A3: A good starting point for recrystallization is to use a two-solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or water) until the solution becomes cloudy. Gentle heating to get a clear solution followed by slow cooling should yield crystals. A mixture of ethyl acetate and hexanes is a commonly used system for arylboronic acids.

Q4: How can I assess the purity of my this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can be used to confirm the structure and identify impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to quantify the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization>98%60-85%Simple, cost-effective, good for removing minor impurities.Can have lower yields, potential for oiling out.
Acid-Base Extraction95-98%70-90%Good for removing neutral organic impurities.May not remove acidic or basic impurities effectively.
Column Chromatography>99%50-80%High purity can be achieved, good for complex mixtures.Can be time-consuming, potential for product loss on the column.

Note: The values presented in this table are typical estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. The boronic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Extraction of Organic Layer: Extract the organic layer two more times with the 1 M NaOH solution to ensure all the boronic acid has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a 2 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization AcidBase_Extraction AcidBase_Extraction Crude Product->AcidBase_Extraction Column_Chromatography Column_Chromatography Crude Product->Column_Chromatography NMR NMR Recrystallization->NMR AcidBase_Extraction->NMR Column_Chromatography->NMR HPLC HPLC NMR->HPLC MS MS HPLC->MS Pure Product Pure Product MS->Pure Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization_Problem Recrystallization Issue? Start->Recrystallization_Problem Yes Chromatography_Problem Chromatography Issue? Start->Chromatography_Problem No No_Crystals No Crystals Recrystallization_Problem->No_Crystals No Crystals Oiling_Out Oiling Out Recrystallization_Problem->Oiling_Out Oiling Out Impurity_Problem Impurity Detected? Chromatography_Problem->Impurity_Problem No Streaking Streaking/Sticking Chromatography_Problem->Streaking Yes Boroxine Boroxine Impurity Impurity_Problem->Boroxine Yes Solution_Recrystallization Reduce Solvent| Induce Crystallization| Slow Cooling No_Crystals->Solution_Recrystallization Solution_Oiling Add More Solvent| Change Solvent| Slow Cooling Oiling_Out->Solution_Oiling Solution_Chromatography Deactivate Silica| Use Alumina| Convert to Ester Streaking->Solution_Chromatography Solution_Boroxine Treat with Water| Aqueous Recrystallization Boroxine->Solution_Boroxine

References

Technical Support Center: Optimizing Reactions with 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in chemical reactions involving 2-Fluoro-5-formylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Low Yields

Low yields in cross-coupling reactions with this compound are a common challenge, often stemming from the electronic properties of the molecule and the sensitivity of the reaction to various parameters. The electron-withdrawing nature of both the fluoro and formyl groups can influence the reactivity of the boronic acid.[1] This guide addresses specific issues in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?

Answer:

When encountering low to no yield, a systematic check of the reaction components and conditions is crucial. The primary areas to troubleshoot are:

  • Catalyst Activity: The Palladium (Pd) catalyst is central to the reaction. Ensure the Pd(0) active species is being generated and is not deactivated. If using a Pd(II) precatalyst, it requires in-situ reduction.[2] Catalyst deactivation can occur due to exposure to oxygen.

  • Reagent Quality and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time. Also, ensure the base is anhydrous and finely powdered for optimal performance.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent. The conditions must be optimized for this specific substrate, which is electronically demanding.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is mandatory. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and side reactions like boronic acid homocoupling.

Question 2: I am observing significant amounts of my starting boronic acid at the end of the reaction. What could be the cause?

Answer:

Unreacted boronic acid suggests an issue with one of the key steps in the catalytic cycle, most likely transmetalation. The electron-withdrawing fluoro and formyl groups on the phenyl ring can impact this step. Consider the following adjustments:

  • Choice of Base: The base is critical for the formation of the boronate species, which is necessary for transmetalation. If a weak base (e.g., Na₂CO₃) is used, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may improve the reaction rate.[1]

  • Solvent System: The solvent mixture can influence the solubility of the reagents and the efficacy of the base. A combination of an organic solvent (e.g., dioxane, toluene, or THF) with a small amount of water can be beneficial.

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier for the transmetalation step. However, be mindful of the potential for thermal decomposition of the starting materials or catalyst.

Question 3: How can I identify and mitigate side reactions like protodeboronation or homocoupling?

Answer:

Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling of the boronic acid are common side reactions.

  • Protodeboronation: This is often accelerated by strong bases and the presence of water, particularly with electron-deficient boronic acids.[3] To minimize this:

    • Use milder bases such as K₂CO₃ or KF.

    • Consider using anhydrous conditions if water is not essential for the specific catalytic system.

    • Employ highly active catalysts that promote the cross-coupling reaction at a faster rate than the decomposition of the boronic acid.[3] This can allow for reactions at lower temperatures and shorter durations.[3]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.

    • Ensure thorough degassing of all solvents and reagents.

    • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability and storage recommendation for this compound?

A1: this compound should be stored in a refrigerator. Like many boronic acids, it can be sensitive to moisture and air over extended periods, which can lead to degradation. For best results, use from a tightly sealed container and handle under an inert atmosphere when possible.

Q2: How do the fluoro and formyl substituents affect the reactivity of the boronic acid in Suzuki-Miyaura coupling?

A2: Both the fluorine atom and the formyl group are electron-withdrawing. This electronic effect can increase the Lewis acidity of the boron atom.[4] While this can enhance reactivity in some contexts, it can also make the boronic acid more susceptible to protodeboronation under basic conditions.[3] The overall effect on yield will depend on the balance of these factors and the specific reaction conditions.[1]

Q3: Are there alternative coupling partners to aryl bromides or iodides that might give better yields?

A3: While aryl bromides and iodides are most common, aryl chlorides can also be used, although they are generally less reactive. Their use often requires more specialized and highly active catalyst systems. Aryl triflates are another effective alternative to halides. The reactivity order is generally I > Br > OTf >> Cl.

Data Presentation

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids under optimized conditions. While specific data for this compound is not extensively published, the data for analogous compounds with electron-withdrawing groups provide valuable insights.[1]

Boronic AcidAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Formylphenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100[1]
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries[1]
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289[1]
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture, 5-10 mL)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe under a positive pressure of the inert gas.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system). Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.[1]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide, Base) start->check_reagents check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert check_catalyst Assess Catalyst Activity (Fresh Catalyst, Pre-catalyst Activation) start->check_catalyst optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions Reagents OK check_inert->optimize_conditions Atmosphere OK check_catalyst->optimize_conditions Catalyst OK change_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->change_base change_solvent Vary Solvent System (e.g., Toluene, Dioxane/H2O, DMF) optimize_conditions->change_solvent change_temp Adjust Temperature optimize_conditions->change_temp change_catalyst Try Different Catalyst/Ligand optimize_conditions->change_catalyst success Improved Yield change_base->success change_solvent->success change_temp->success change_catalyst->success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relationship of Reaction Components

ReactionComponents sub_boronic 2-Fluoro-5-formyl- phenylboronic Acid product Biaryl Product sub_boronic->product sub_halide Aryl Halide (R-X) sub_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product catalyzes base Base (e.g., K2CO3) base->product activates boronic acid solvent Solvent (e.g., Dioxane/H2O) solvent->product dissolves reagents

References

Technical Support Center: Suzuki Coupling with 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic properties of this reagent, featuring both an electron-withdrawing fluorine atom ortho to the boronic acid and a formyl group, specific challenges may arise during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling with this compound.

Problem 1: Low to No Product Yield

Possible Cause Recommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. For Pd(II) precatalysts, in situ reduction to Pd(0) is required. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst such as a palladacycle or a pre-formed complex with a Buchwald ligand.
Inefficient Transmetalation The electron-withdrawing nature of the fluoro and formyl groups can slow down the transmetalation step. Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[1][2]
Protodeboronation This is a common side reaction for electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen atom. To minimize this, use milder bases if possible, lower the reaction temperature, or switch to the more stable pinacol ester of the boronic acid.[3]
Oxygen Contamination The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Poor Reagent Quality Verify the purity of the this compound and the aryl halide. Boronic acids can degrade over time.

Problem 2: Significant Formation of Homocoupled Byproducts

Possible Cause Recommended Solution
Presence of Oxygen As mentioned above, oxygen can promote the homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
Catalyst System Certain catalyst systems may favor homocoupling. Consider screening different ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Problem 3: Reaction Stalls or is Sluggish

Possible Cause Recommended Solution
Sub-optimal Temperature For challenging couplings, higher temperatures may be required to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for byproduct formation.
Inappropriate Solvent System The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. The water can aid in dissolving the base and facilitating the formation of the active boronate species.[1][2]
Steric Hindrance If the aryl halide coupling partner is sterically hindered, the reaction may be slow. Employing bulky, electron-rich ligands such as Buchwald-type biarylphosphines can be effective in these cases as they accelerate both oxidative addition and reductive elimination.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for Suzuki coupling with this compound?

A1: There is no single "best" catalyst as the optimal choice depends on the specific aryl halide being used. However, for electron-deficient boronic acids like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often successful. Examples include Pd(PPh₃)₄ and palladium complexes with Buchwald ligands, such as bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II).[1][2]

Q2: What base should I choose for this reaction?

A2: Inorganic bases are typically used in Suzuki couplings. For this particular boronic acid, moderately strong bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) have been shown to be effective.[1][2] Stronger bases like hydroxides can sometimes accelerate the undesired protodeboronation side reaction.

Q3: My reaction is plagued by protodeboronation. What can I do?

A3: Protodeboronation is a key challenge with this substrate. To mitigate this, you can:

  • Use the pinacol ester derivative: this compound pinacol ester is more stable and less prone to protodeboronation.[3]

  • Optimize the base: Use the mildest base that still promotes the reaction (e.g., K₂CO₃ or CsF).

  • Lower the temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can disfavor the protodeboronation pathway.

  • Use anhydrous conditions: While some water can be beneficial, excess water can be a proton source for protodeboronation.

Q4: Can the formyl group on the boronic acid interfere with the reaction?

A4: The formyl (aldehyde) group is generally tolerant of Suzuki coupling conditions. However, under strongly basic conditions or in the presence of certain nucleophiles, side reactions involving the aldehyde are possible. It is important to monitor the reaction for any unexpected byproducts.

Q5: What is a typical solvent system for this coupling?

A5: A mixture of an aprotic organic solvent and water is common. Systems such as 1,4-dioxane/water or toluene/ethanol/water have been used successfully.[1][2] The organic solvent solubilizes the aryl halide and catalyst, while the water helps to dissolve the inorganic base.

Quantitative Data from Cited Experiments

The following table summarizes reaction conditions from specific examples found in the literature for the Suzuki coupling of this compound with aryl bromides.

Aryl HalideCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
Substituted Aryl Bromidebis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)K₃PO₄1,4-Dioxane / WaterNot SpecifiedNot SpecifiedNot Specified[1]
Substituted Aryl BromidePd(PPh₃)₄Na₂CO₃Toluene / Ethanol / Water8017Not Specified[2]

Note: The patents referenced did not specify the exact yield for these particular steps, as they were intermediate steps in a multi-step synthesis.

Experimental Protocols

Protocol 1: Suzuki Coupling using a Buchwald Ligand Pre-catalyst [1]

  • Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv) and this compound (1.4 equiv).

  • Solvent Addition: Add 1,4-dioxane to the vial.

  • Base Addition: Add a solution of potassium phosphate tribasic (K₃PO₄) (2.0 equiv) in water.

  • Inert Atmosphere: Flush the vial with nitrogen gas.

  • Catalyst Addition: Add bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.1 equiv).

  • Reaction: Seal the vial and stir the mixture at the desired temperature, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using Pd(PPh₃)₄ [2]

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).

  • Solvent and Base Addition: Add toluene, ethanol, and a 2M aqueous solution of sodium carbonate (Na₂CO₃).

  • Inert Atmosphere: Purge the vessel with nitrogen.

  • Reaction: Heat the mixture to 80°C and stir for 17 hours.

  • Work-up: After cooling to room temperature, add water and ethyl acetate. Separate the aqueous layer and extract further with ethyl acetate.

  • Purification: Combine the organic layers, dry, filter, and concentrate. Purify the residue as needed.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar²-B(OR)₂ (from Boronic Acid + Base) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Ar¹-Ar² Product Coupled Product (Ar¹-Ar²) Ar1X Aryl Halide (Ar¹-X) BoronicAcid This compound (Ar²-B(OH)₂) Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst check_conditions Are base and temperature optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst (e.g., Buchwald precatalyst). Ensure rigorous degassing. check_catalyst->solution_catalyst No check_protodeboronation Is protodeboronation occurring? check_conditions->check_protodeboronation Yes solution_conditions Use stronger base (K₃PO₄, Cs₂CO₃). Increase temperature cautiously. check_conditions->solution_conditions No solution_protodeboronation Switch to boronic acid pinacol ester. Use milder base / lower temperature. check_protodeboronation->solution_protodeboronation Yes end Reaction Optimized check_protodeboronation->end No solution_catalyst->end solution_conditions->end solution_protodeboronation->end

Caption: A troubleshooting workflow for Suzuki couplings with this compound.

References

effect of base on the stability of 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Fluoro-5-formylphenylboronic acid, particularly concerning its interaction with bases.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues encountered with this compound in the presence of a base?

A1: The primary stability concern for this compound in the presence of a base is its susceptibility to protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-5-formylbenzene as a byproduct.[1][2] This undesired side reaction can lower the yield of the desired product in cross-coupling reactions. The rate of protodeboronation is highly dependent on factors such as the strength of the base, temperature, and solvent.

Q2: How does the choice of base affect the stability and reactivity of this compound in Suzuki-Miyaura coupling reactions?

A2: The choice of base is critical for the success of Suzuki-Miyaura coupling reactions. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are often more effective than organic bases such as triethylamine (TEA) in aqueous media.[3][4] Stronger bases like sodium hydroxide (NaOH) may not always be effective and can potentially promote side reactions like protodeboronation.[3] The optimal base is often dependent on the specific substrates and reaction conditions.

Q3: Can this compound undergo structural changes in solution?

A3: Yes, 2-formylphenylboronic acids, including the 2-fluoro-5-formyl derivative, can exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[5][6] This equilibrium can be influenced by the solvent and the electronic properties of substituents on the phenyl ring. The presence of the electron-withdrawing fluorine atom and formyl group can affect this equilibrium and the overall reactivity and stability of the compound.

Q4: Are there recommended pH conditions for handling and purifying this compound?

A4: For purification purposes, formylphenylboronic acids can be dissolved in an aqueous solution with a pH in the range of 8 to 11.[7] This suggests a degree of stability in this slightly basic range, which allows for washing with organic solvents to remove non-acidic impurities. The boronic acid can then be re-precipitated by adjusting the pH back to acidic conditions.[7]

Q5: What are the potential degradation pathways for this compound under basic conditions?

A5: Besides protodeboronation, oxidative degradation pathways can also occur, particularly in the presence of oxidizing agents or under harsh reaction conditions.[8] This can lead to the cleavage of the boronic acid group. The specific degradation products will depend on the reaction environment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in Suzuki-Miyaura coupling Protodeboronation of this compound. - Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH).- Lower the reaction temperature.- Reduce the reaction time.- Use a less aqueous solvent system if compatible with the reaction.
Ineffective base for the reaction. - Screen a panel of bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).[3][4]- Ensure the base is sufficiently soluble in the reaction medium.
Formation of 2-fluoro-5-formylbenzene byproduct Protodeboronation is occurring. - Follow the steps outlined above to minimize protodeboronation.- Consider using a boronic ester derivative (e.g., pinacol ester) which can be more stable under certain conditions.
Inconsistent reaction outcomes Variable quality or degradation of the boronic acid starting material. - Store this compound in a cool, dry place.- Check the purity of the boronic acid by NMR or LC-MS before use.- Consider recrystallization or purification if impurities are detected.
Reaction fails to initiate Poor choice of base or reaction conditions. - Re-evaluate the choice of base and solvent. Some reactions may require specific base-solvent combinations for optimal results.- Ensure all reagents are dry and the reaction is performed under an inert atmosphere if necessary.

Data Presentation

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield (Illustrative Data)

Note: The following data is illustrative and based on general findings for Suzuki-Miyaura reactions involving arylboronic acids.[3][4] Actual yields for this compound may vary depending on the specific coupling partner and reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃DMF/H₂O802~95
2K₂CO₃Dioxane/H₂O902~92
3K₃PO₄Toluene/H₂O1004~88
4Cs₂CO₃Dioxane1003~90
5NaOHDMF/H₂O802~40
6TEADMF806~30

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in the Presence of a Base

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., Dioxane or DMF).

    • Prepare aqueous solutions of the bases to be tested (e.g., 1 M Na₂CO₃, 1 M K₃PO₄, 1 M NaOH).

  • Stability Experiment Setup:

    • In separate vials, add a known volume of the boronic acid stock solution.

    • Add a specific volume of the base solution to achieve the desired final concentration.

    • Add a suitable internal standard (e.g., biphenyl) for quantitative analysis.

    • Bring the total volume to a fixed amount with the reaction solvent.

    • Seal the vials and place them in a heating block at the desired temperature (e.g., 80 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analytical Method:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the amount of remaining this compound and the formation of the protodeboronated product (2-fluoro-5-formylbenzene) by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each basic condition to determine the degradation rate.

Visualizations

Degradation_Pathway Boronic_Acid This compound Byproduct 2-Fluoro-5-formylbenzene Boronic_Acid->Byproduct Protodeboronation (Base, H₂O) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_BA Prepare Boronic Acid Stock Solution Setup Set up reactions (Boronic Acid + Base + Solvent) Stock_BA->Setup Stock_Base Prepare Base Solutions Stock_Base->Setup Incubate Incubate at controlled temperature Setup->Incubate Sample Take samples at time intervals Incubate->Sample Quench Quench reaction Sample->Quench Extract Extract with organic solvent Quench->Extract Analyze Analyze by HPLC or GC-MS Extract->Analyze

References

storage and handling recommendations for 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Fluoro-5-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What is the recommended storage temperature for this compound? A1: It is recommended to store this compound in a refrigerator at 4°C.[1][2] Some suppliers also specify a storage temperature of 2 - 8 °C.

  • Q2: What are the optimal atmospheric conditions for storing this compound? A2: To ensure stability, this compound should be stored under an inert atmosphere, such as nitrogen.[1][3][4] This helps to prevent degradation from reactive atmospheric components.

  • Q3: Is this compound sensitive to moisture? A3: Yes, this compound is moisture-sensitive. It is crucial to keep the container tightly closed in a dry place to prevent hydration of the boronic acid group, which can affect its reactivity.

  • Q4: How should I store the compound upon arrival in the lab? A4: Upon receiving the compound, which is typically shipped at room temperature, it should be promptly moved to a refrigerator for storage at 4°C under a nitrogen atmosphere.[1][2]

Handling

  • Q5: What personal protective equipment (PPE) should I use when handling this compound? A5: When handling this compound, it is important to wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

  • Q6: What are the potential hazards associated with this compound? A6: this compound can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

  • Q7: What should I do in case of accidental contact with the compound? A7:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes.[3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Q8: How should I handle spills of this compound? A8: For spills, it is advised to collect, bind, and pump off the substance. Take up the material dry and dispose of it properly. Ensure the affected area is cleaned thoroughly and avoid generating dust.

Quantitative Data

PropertyValueSource
Storage Temperature 4°C[1][2]
Refrigerator
2 - 8 °C
Purity ≥96%[1]
95%
Molecular Weight 167.93 g/mol [1]
Molecular Formula C₇H₆BFO₃[1]
Physical Form White to Yellow Solid

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered when working with this compound.

Troubleshooting_Workflow Troubleshooting: this compound Issues cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions Start Start: Experiment Failure Check_Storage Check Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Start->Check_Handling Check_Purity Verify Compound Purity Start->Check_Purity Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage Improper_Handling Handling Error Identified Check_Handling->Improper_Handling Purity_Issue Purity Below Specification Check_Purity->Purity_Issue Solution_Storage Action: Store at 4°C under Nitrogen. Keep container tightly sealed. Improper_Storage->Solution_Storage Solution_Handling Action: Use appropriate PPE. Handle in a well-ventilated area. Improper_Handling->Solution_Handling Solution_Purity Action: Re-purify the compound or obtain a new batch. Purity_Issue->Solution_Purity End End: Repeat Experiment Solution_Storage->End Solution_Handling->End Solution_Purity->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

analytical methods for detecting degradation of 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting the degradation of 2-Fluoro-5-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure and literature on similar compounds, this compound is susceptible to two primary degradation pathways:

  • Oxidative Degradation (Protodeboronation): This is a common degradation route for arylboronic acids. The carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydroxyl group. In the case of this compound, this would likely result in the formation of 2-Fluoro-5-formylphenol.[1]

  • Isomerization: Due to the presence of the ortho-formyl group, this compound can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole derivative.[2][3] This isomerization is influenced by the solvent and temperature.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored in a refrigerator, under an inert atmosphere (e.g., nitrogen or argon), and protected from moisture and light.[4] Boronic acids are known to be sensitive to air and moisture.

Q3: What analytical technique is most suitable for detecting the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and structural elucidation of the degradation products.[8][9][10][11]

Q4: How can I confirm the identity of the degradation products?

A4: The identity of degradation products can be confirmed using mass spectrometry (MS) to determine the molecular weight and fragmentation patterns.[1][8][9][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[1][2][13] Comparing the spectral data of the degradation products with that of the parent compound and potential reference standards is essential.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor peak shape (tailing or fronting) for the main analyte peak.

Possible Cause Troubleshooting Step
Secondary interactions with column silanols Use a base-deactivated column (e.g., C18 with end-capping). Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For boronic acids, a slightly acidic mobile phase is often preferred.
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase or a solvent with a similar composition.

Issue 2: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in column temperature Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use.
Column degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Pump malfunction Check for leaks and ensure the pump is delivering a constant flow rate.

Issue 3: Appearance of unexpected peaks.

Possible Cause Troubleshooting Step
Sample degradation Prepare fresh samples and store them appropriately before injection. Investigate the stability of the analyte in the sample solvent.
Contamination from glassware or solvent Use clean glassware and high-purity solvents.
Carryover from previous injections Implement a robust needle wash program and inject a blank solvent run to check for carryover.
Air bubbles in the detector Purge the detector to remove any trapped air bubbles.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionCondition Details% Degradation (Hypothetical)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%2-Fluoro-5-formylphenol
Base Hydrolysis 0.1 M NaOH at 60°C for 8h25%2-Fluoro-5-formylphenol
Oxidative 3% H₂O₂ at room temp for 48h35%2-Fluoro-5-formylphenol
Thermal 80°C for 72h10%Minor unidentified products
Photolytic UV light (254 nm) for 7 days5%Minor unidentified products

Note: The percentage degradation values are hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

1. Stability-Indicating HPLC Method

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program (Illustrative):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

2. Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C. Withdraw aliquots at specified time points, neutralize, and dilute with the mobile phase before HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at 60°C. Withdraw aliquots at specified time points, neutralize, and dilute with the mobile phase before HPLC analysis.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw aliquots at specified time points and dilute with the mobile phase before HPLC analysis.

  • Thermal Degradation: Keep the solid sample in a hot air oven at 80°C. Withdraw samples at specified time points, dissolve in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) in a photostability chamber. Withdraw samples at specified time points and prepare for HPLC analysis.

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Methods cluster_results Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analysis Base Base Hydrolysis Base->HPLC Analysis Oxidative Oxidative Degradation Oxidative->HPLC Analysis Thermal Thermal Degradation Thermal->HPLC Analysis Photolytic Photolytic Degradation Photolytic->HPLC Analysis LCMS LC-MS Analysis HPLC->LCMS Peak Identification Deg_Products Degradation Product Identification HPLC->Deg_Products Method_Val Method Validation HPLC->Method_Val NMR NMR Spectroscopy LCMS->NMR Structural Elucidation LCMS->Deg_Products NMR->Deg_Products Pathway Degradation Pathway Elucidation Deg_Products->Pathway Sample 2-Fluoro-5-formylphenylboronic acid Sample Sample->Acid Stress Application Sample->Base Stress Application Sample->Oxidative Stress Application Sample->Thermal Stress Application Sample->Photolytic Stress Application

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Parent This compound Oxidative_Product 2-Fluoro-5-formylphenol Parent->Oxidative_Product Oxidative Stress (e.g., H₂O₂) Isomer Cyclic Benzoxaborole Isomer Parent->Isomer Equilibrium in Solution (Solvent, Temp. dependent)

Caption: Plausible degradation pathways.

References

strategies to improve the reactivity of 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-5-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common issues encountered during experiments with this versatile but challenging reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?

A1: The low reactivity of this compound is primarily due to the electron-withdrawing effects of the fluoro and formyl groups.[1] These groups decrease the nucleophilicity of the boronic acid, making the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle more difficult.[2][3] Key factors to check are the activity of your palladium catalyst, potential oxygen contamination which can lead to catalyst decomposition, and the choice of base and solvent.[4] For difficult substrates like this, a strong, non-aqueous base and high reaction temperatures are often required.[4]

Q2: What are the most common side reactions when using this boronic acid, and how can they be minimized?

A2: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[3][5]

  • Protodeboronation: This is often catalyzed by water, acid, or base.[3] To minimize it, ensure you are using anhydrous solvents and reagents. Using boronic esters (like pinacol esters) can increase stability under basic reaction conditions.[5]

  • Homocoupling: This can occur in the presence of oxygen or when using a Pd(II) precatalyst that is reduced in situ by the boronic acid.[3][4][6] To prevent this, thoroughly degas your solvents and use a Pd(0) source or a precatalyst that does not require reduction by the boronic acid.[4][6]

Q3: How do the fluoro and formyl substituents specifically impact the reaction?

A3: The fluorine atom and the formyl group are both electron-withdrawing. This has several effects:

  • Increased Lewis Acidity: The electron-withdrawing nature of these substituents increases the Lewis acidity of the boron atom.[7][8] This can enhance binding to diols but also makes the boronic acid more susceptible to certain side reactions.

  • Slower Transmetalation: The reduced electron density on the aromatic ring hinders the transfer of the aryl group from the boron to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2]

  • Potential for Other Reactions: The formyl group is a reactive handle that can participate in other reactions, such as reductive amination.[9][10]

Q4: Should I use this compound directly or convert it to a boronic ester first?

A4: Using a boronic ester, such as a pinacol ester, is a common strategy to improve the stability and handling of reactive boronic acids.[5] Boronic esters are generally less reactive than boronic acids but are also less prone to protodeboronation and decomposition.[3] They can be prepared via Miyaura borylation and are often more soluble in apolar solvents.[3] For challenging couplings, another strategy is to form a more stable diethanolamine adduct, which can be used directly in the reaction.[4]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Your Suzuki-Miyaura coupling reaction shows little to no conversion of the starting materials.

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst Use a fresh, high-quality palladium precatalyst. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often effective for difficult substrates.[4] Ensure proper storage and handling to prevent deactivation.
Inappropriate Ligand The choice of phosphine ligand is crucial.[2] For electron-deficient boronic acids, bulky, electron-rich phosphine ligands like SPhos, RuPhos, or trialkylphosphines can accelerate the reaction.[2][11][12]
Incorrect Base A strong base is often necessary to activate the boronic acid for transmetalation.[13] Try stronger, non-aqueous bases like K₃PO₄, Cs₂CO₃, or KF.[4][6] Ensure the base is finely powdered for better reactivity.[11]
Suboptimal Solvent The solvent system can significantly impact the reaction. Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[1] For anhydrous conditions with K₃PO₄, adding a few equivalents of water may be necessary.[11]
Low Reaction Temperature Electronically demanding substrates often require higher temperatures to overcome the activation energy barrier.[4] Try increasing the temperature to 80–110 °C.[4]
Oxygen Contamination Oxygen can deactivate the catalyst.[4] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]
Problem 2: Significant Protodeboronation Observed

The major byproduct is 2-fluoro-5-formylbenzene, resulting from the loss of the boronic acid group.

Possible Causes & Solutions

CauseRecommended Solution
Presence of Water/Protic Solvents Protodeboronation is often accelerated by protic sources.[3] Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄) in an oven before use.
Boronic Acid Instability Electron-deficient arylboronic acids can be prone to protodeboronation.[5] Convert the boronic acid to a more stable form, such as a pinacol boronic ester or a diethanolamine adduct, before use.[4][5]
Prolonged Reaction Time at High Temperature Extended heating can promote decomposition. Monitor the reaction closely by TLC, GC-MS, or LC-MS and stop it once the starting material is consumed.[4]
Problem 3: Homocoupling of the Boronic Acid is the Main Product

The reaction yields significant amounts of the symmetrical biaryl derived from this compound.

Possible Causes & Solutions

CauseRecommended Solution
Oxygen in the Reaction Mixture The presence of O₂ can promote oxidative homocoupling.[4] Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.
Pd(II) Precatalyst Reduction If using a Pd(II) source like Pd(OAc)₂, it may be reduced to Pd(0) by the boronic acid, consuming two equivalents of the boronic acid in a homocoupling side reaction.[3][6] Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst to avoid this pathway.[1][6]
Use of Fluoride as a Base While fluoride bases can be effective, they have also been reported to promote homocoupling under certain conditions.[3][6] If homocoupling is a major issue with KF or CsF, consider switching to a phosphate or carbonate base.

Visualizations

Below are diagrams illustrating key workflows and concepts for improving the reactivity of this compound.

G start Low/No Yield in Suzuki Coupling catalyst Check Catalyst & Ligand - Use fresh precatalyst (e.g., XPhos Pd G3) - Use bulky, electron-rich ligand (e.g., SPhos) start->catalyst base Optimize Base - Use strong, non-aqueous base (K3PO4, Cs2CO3) - Ensure base is finely powdered catalyst->base If no improvement success Improved Yield catalyst->success conditions Adjust Conditions - Increase temperature (80-110 °C) - Use degassed, anhydrous solvents (Dioxane, Toluene) base->conditions If no improvement base->success stability Address Substrate Stability - Check for protodeboronation - Consider converting to boronic ester or diethanolamine adduct conditions->stability If side reactions occur conditions->success stability->success

Caption: Troubleshooting workflow for a failing Suzuki coupling.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Challenges with this compound OA Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X TM Transmetalation Ar'-B(OH)2 + Ar-Pd(II)-X -> Ar-Pd(II)-Ar' OA->TM Base Activation RE Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TM->RE RE->OA Regenerates Catalyst EWG Strong Electron Withdrawing Groups (-F, -CHO) SlowTM Slows Transmetalation Step EWG->SlowTM SideRxns Side Reactions: - Protodeboronation - Homocoupling EWG->SideRxns SlowTM->TM Rate-Limiting Step

Caption: Impact of substituents on the Suzuki-Miyaura cycle.

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol is adapted for difficult substrates like this compound and uses a modern palladium precatalyst.[4]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered strong base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct

This procedure creates a more stable, solid form of the boronic acid that can be used directly in coupling reactions.[4]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.

  • Adduct Formation: Add diethanolamine (1.0 equiv.) dropwise while stirring.

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-5-formylphenylboronic Acid and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, formylphenylboronic acids serve as versatile building blocks, prized for their dual reactivity stemming from the aldehyde and boronic acid functionalities. Among these, 2-Fluoro-5-formylphenylboronic acid presents unique electronic properties conferred by the fluorine substituent. This guide provides a comprehensive comparison of this compound against other formylphenylboronic acid isomers, focusing on their physicochemical properties, reactivity in Suzuki-Miyaura coupling, and biological activities, supported by experimental data from scientific literature.

Physicochemical Properties: The Influence of Substitution

The position of the formyl group and the presence of a fluorine atom significantly impact the acidity (pKa) of the boronic acid. A lower pKa value indicates a stronger Lewis acid, which can influence reaction kinetics and biological interactions.

CompoundStructurepKa (Predicted/Experimental)Reference
This compound No experimental data found. Predicted to be lower than 2-formylphenylboronic acid due to the electron-withdrawing fluorine.
2-Formylphenylboronic acid ~7.4[1][1]
3-Formylphenylboronic acid 7.83 (Predicted)[2][2]
4-Formylphenylboronic acid 7.34 (Predicted)[3][4][3][4]
5-Trifluoromethyl-2-formylphenylboronic acid 5.67[5][5]

The pKa of 2-formylphenylboronic acid is notably lower than that of unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing nature of the formyl group and potential intramolecular interactions.[1] The introduction of a strongly electron-withdrawing trifluoromethyl group, as in 5-trifluoromethyl-2-formylphenylboronic acid, further decreases the pKa, making it a significantly stronger Lewis acid.[5] It is anticipated that this compound will have a pKa value between that of 2-formylphenylboronic acid and its trifluoromethyl analogue.

Reactivity in Suzuki-Miyaura Coupling

Electron-withdrawing groups on the phenylboronic acid can influence the transmetalation step of the catalytic cycle. While a comprehensive, direct comparison of yields under identical conditions is not available in the literature, the following protocols provide examples of successful Suzuki-Miyaura couplings for each class of isomer.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine aryl halide, boronic acid, palladium catalyst, and base in a flask. Add Solvent Add Solvent Combine Reactants->Add Solvent Add degassed solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Heat and Stir Heat and Stir Degas Mixture->Heat and Stir Quench Reaction Quench Reaction Heat and Stir->Quench Reaction Monitor by TLC/GC-MS Extraction Extraction Quench Reaction->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Characterization NMR, MS Purification->Characterization e.g., Column Chromatography

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid

This protocol describes the coupling of 2-formylphenylboronic acid with 2-iodotoluene.[7]

Reactants:

  • 2-Formylphenylboronic acid

  • 2-Iodotoluene

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Na₂CO₃ (Base)

  • DME/H₂O (Solvent)

Procedure:

  • To a reaction vessel, add 2-formylphenylboronic acid, 2-iodotoluene, Pd(PPh₃)₄, and a 2M aqueous solution of Na₂CO₃ in a DME/H₂O solvent system.

  • Heat the mixture at 80 °C and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the biaryl product.

Note: This reaction gave a 54% yield of the desired biaryl, with a notable amount of protodeboronation (39% benzaldehyde).[7] Aprotic conditions may be preferable for boronic acids sensitive to aqueous bases.[7]

Experimental Protocol 2: Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid

A general procedure for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids is provided below, which can be adapted for 3-formylphenylboronic acid.

Reactants:

  • Aryl halide (e.g., 4-bromoanisole)

  • 3-Formylphenylboronic acid

  • Pd(OAc)₂ (Palladium catalyst)

  • Triphenylphosphine (Ligand)

  • Aqueous Na₂CO₃ (Base)

  • n-Propanol (Solvent)

Procedure:

  • In a round-bottomed flask, combine the aryl halide, 3-formylphenylboronic acid, and n-propanol.

  • Add palladium acetate, triphenylphosphine, and 2M aqueous sodium carbonate.

  • Heat the mixture at reflux under a nitrogen atmosphere for approximately 1 hour.

  • After cooling, perform an aqueous work-up with ethyl acetate.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol 3: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a common substrate in Suzuki-Miyaura couplings.[4][8] The following is a representative protocol.

Reactants:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • 4-Formylphenylboronic acid

  • Pd catalyst (e.g., Pd-bpydc-Nd)[9]

  • K₂CO₃ (Base)

  • DMF/H₂O (Solvent)

Procedure:

  • Combine 4-bromobenzonitrile, 4-formylphenylboronic acid, the palladium catalyst, and K₂CO₃ in a DMF/H₂O mixture.

  • Heat the reaction at 70 °C.

  • Monitor the reaction until completion.

  • After work-up, the desired biaryl product can be isolated. In one reported instance, this reaction yielded the product in 97% yield.[10]

Biological Activity: A Focus on Antimicrobial Properties

Formylphenylboronic acids, particularly those with ortho-substitution, have garnered interest for their biological activities, which are often linked to their ability to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[3][5][11] This cyclic form can mimic the structure of known antifungal agents like Tavaborole (AN2690).[5]

Caption: Tautomeric equilibrium of 2-formylphenylboronic acid.

The presence of a fluorine atom can enhance the antimicrobial activity.[3][5] Below is a comparison of the Minimum Inhibitory Concentrations (MIC) for various formylphenylboronic acid derivatives against selected fungal and bacterial strains.

CompoundC. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)E. coli (MIC, µg/mL)B. cereus (MIC, µg/mL)Reference
2-Formylphenylboronic acid >125125>125>125[11]
4-Fluoro-2-formylphenylboronic acid 31.257.8125125[11]
5-Trifluoromethyl-2-formylphenylboronic acid 62.531.2512562.5[4][5]
Tavaborole (AN2690) 15.67.8>125125[4][5]

Note: Lower MIC values indicate higher antimicrobial activity.

The data indicates that while 2-formylphenylboronic acid itself has limited antifungal activity, the introduction of a fluorine atom, as in 4-fluoro-2-formylphenylboronic acid, enhances its potency against C. albicans and A. niger.[11] The trifluoromethyl analogue also shows improved activity compared to the unsubstituted parent compound.[4][5] The antifungal mechanism of these compounds is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi.[5][11]

While specific antibacterial data for this compound is limited, a study on halogenated phenylboronic acids showed that 2-fluoro-5-iodophenylboronic acid exhibited antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi with a MIC of 100 µg/mL.[12] 4-Formylphenylboronic acid has also been noted to have bactericidal properties and is used as an enzyme stabilizer.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism, or by measuring the optical density at 600 nm.

Conclusion

This compound and its isomers are valuable reagents in organic synthesis and potential leads in drug discovery. The introduction of a fluorine atom in the ortho position to the boronic acid and meta to the formyl group is expected to increase its Lewis acidity and modulate its biological activity. While directly comparative data on Suzuki-Miyaura coupling yields is sparse, the provided protocols offer a starting point for synthetic applications. The enhanced antifungal activity of fluorinated 2-formylphenylboronic acids highlights the potential of these compounds as antimicrobial agents. Further research is warranted to fully elucidate the comparative performance of this compound and to explore its full potential in various scientific disciplines.

References

reactivity comparison of fluorinated vs non-fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a critical tool for modulating the physicochemical and biological properties of compounds, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Phenylboronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform the selection of reagents in synthetic chemistry.

The Influence of Fluorine Substitution on Reactivity

The introduction of fluorine atoms to the phenyl ring of a boronic acid significantly alters its electronic properties, which in turn affects its reactivity in the Suzuki-Miyaura coupling. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[2] This electronic influence can have several consequences:

  • Increased Lewis Acidity : The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid.[4][5] This effect is dependent on the position of the fluorine substituent, with the acidity generally increasing with the number of fluorine atoms.[4] For instance, the pKa values for fluorinated phenylboronic acids range from 6.17 to 8.77.[4]

  • Transmetalation Step : The electronic properties of the boronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] The increased acidity of fluorinated phenylboronic acids can lead to a faster transmetalation step, potentially resulting in higher reaction rates and yields.[3]

  • Protodeboronation : A common side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the carbon-boron bond.[1] The presence of electron-withdrawing groups like fluorine can increase the propensity for this undesired reaction, particularly under basic conditions.[1][3] Therefore, careful optimization of reaction parameters such as the base, solvent, and catalyst system is crucial when working with fluorinated phenylboronic acids.[6]

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes experimental data from various studies, comparing the performance of non-fluorinated and different fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.[1]

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,5-Difluorophenylboronic acidAryl halidePd(OAc)₂ / XPhosK₃PO₄THF---
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1]

From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[1] A study directly comparing 4-fluorophenylboronic acid to non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analog under the tested conditions.[1] Both 3,4-difluorophenylboronic acid and 2,4-difluorophenylboronic acid have shown high efficacy.[1] While the position of the fluorine atoms does not appear to have a dramatic impact on reactivity in all cases, it can be substrate-dependent.[7]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated and non-fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%).[1][6]

  • Degassing : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[6]

  • Solvent Addition : Add the anhydrous and degassed solvent (e.g., THF, dioxane, DME, or a mixture like DMF/H₂O) via syringe.[1][6]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, or until the reaction is complete as monitored by TLC or LC-MS.[6][7]

  • Work-up :

    • Cool the reaction mixture to room temperature.[6]

    • Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.[6]

    • If an aqueous solvent mixture was used, dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Logical Workflow: Impact of Fluorination on Reactivity

The following diagram illustrates the logical relationship between fluorine substitution and the reactivity of phenylboronic acids in Suzuki-Miyaura coupling.

G cluster_0 Fluorine Substitution cluster_1 Electronic Effects cluster_2 Impact on Suzuki-Miyaura Coupling cluster_3 Observed Reactivity A Fluorine on Phenyl Ring B Strong Inductive Effect (-I) A->B exerts C Increased Lewis Acidity B->C leads to D Potentially Faster Transmetalation C->D can lead to E Increased Propensity for Protodeboronation C->E can also lead to F High Reactivity & Good Yields (with optimization) D->F E->F mitigated by optimization

Caption: Impact of Fluorine Substitution on Reactivity.

Conclusion

Fluorinated phenylboronic acids are highly valuable reagents in modern synthetic chemistry, particularly for applications in drug discovery and materials science.[1][3] The electron-withdrawing nature of fluorine generally leads to high reactivity and good yields in Suzuki-Miyaura cross-coupling reactions, likely due to an accelerated transmetalation step.[1][3] However, this enhanced reactivity is coupled with an increased risk of protodeboronation, necessitating careful optimization of reaction conditions.[1] The choice between a fluorinated and a non-fluorinated phenylboronic acid will depend on the specific synthetic target and the desired properties of the final product. For the synthesis of molecules where enhanced metabolic stability, lipophilicity, or specific binding interactions are desired, fluorinated phenylboronic acids are indispensable tools.

References

A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. A critical factor influencing the success and yield of this palladium-catalyzed reaction is the choice of the boronic acid. This guide provides an objective comparison of the performance of different classes of boronic acids—aryl, heteroaryl, vinyl, and alkyl—supported by experimental data to aid in reaction design and optimization.

Performance Comparison of Boronic Acids in Suzuki Reactions

The reactivity of boronic acids in Suzuki-Miyaura couplings is influenced by a combination of electronic and steric factors, as well as the intrinsic stability of the boronic acid itself. The following tables summarize representative yields obtained with different classes of boronic acids. It is important to note that while efforts have been made to select examples with similar conditions, the data is compiled from various studies and direct comparisons should be made with caution.

Table 1: Yield Comparison of Various Boronic Acid Classes in Suzuki-Miyaura Coupling
Boronic Acid ClassExample Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95[1]
4-Methoxyphenylboronic acid (EDG)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneRT1High Yield[2]
4-Nitrophenylboronic acid (EWG)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O801275[2]
Heteroaryl 3-Pyridylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801688[3]
2-Thiopheneboronic acid1-Bromo-4-fluorobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801291[3]
2-Pyridylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1002465[3]
Vinyl (E)-Styrylboronic acid4-IodotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O100295
Alkyl Cyclohexylboronic acid2,4,6-Triisopropylphenyl bromidePd(OAc)₂ / AntPhosK₃PO₄Toluene1101270-99[4]
n-Hexylboronic acid pinacol ester2-ChloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001876[5]

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Yields are isolated yields unless otherwise noted. "High Yield" indicates a qualitative description from the source.

Key Insights from Yield Comparisons

  • Arylboronic Acids : Generally, arylboronic acids are robust coupling partners that provide high yields. Those bearing electron-donating groups (EDGs) tend to react faster and give higher yields compared to those with electron-withdrawing groups (EWGs)[2].

  • Heteroarylboronic Acids : The reactivity of heteroaryl boronic acids is highly dependent on the nature of the heterocycle and the position of the boronic acid. π-Rich heterocycles like thiophene are often good coupling partners. In contrast, π-deficient heterocycles such as pyridine can be challenging. The "2-pyridyl problem" is a well-known issue where the proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition and lower yields[3].

  • Vinylboronic Acids : Vinylboronic acids are typically highly reactive and provide excellent yields in Suzuki couplings, often with retention of the double bond geometry.

  • Alkylboronic Acids : The Suzuki-Miyaura coupling of alkylboronic acids, particularly those with β-hydrogens, can be more challenging due to the potential for β-hydride elimination. However, the development of specialized ligands and catalyst systems has enabled efficient coupling of primary and secondary alkylboronic acids[4][5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with different classes of boronic acids.

General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Suzuki-Miyaura Coupling with Heteroarylboronic Acids[3]

Materials:

  • Heteroaryl halide (1.0 equiv)

  • Heteroarylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • In a reaction tube, combine the heteroaryl halide, heteroarylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation [R2-B(OR)3]- R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R2-B(OH)2 R2-B(OH)2 Borate Complex [R2-B(OH)3]- R2-B(OH)2->Borate Complex + Base (e.g., OH-) Borate Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Generalized experimental workflow for a Suzuki-Miyaura reaction.

References

A Comparative Guide to the Synthetic Advantages of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. 2-Fluoro-5-formylphenylboronic acid has emerged as a versatile reagent, offering distinct advantages in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an objective comparison of this compound with alternative reagents in key synthetic transformations, supported by experimental data, to inform the strategic design of synthetic routes.

Enhanced Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The performance of this compound in this reaction is noteworthy, particularly in the synthesis of biaryl compounds, which are prevalent in drug candidates. The electron-withdrawing nature of the fluorine and formyl substituents can influence the reactivity of the boronic acid, often leading to efficient coupling under specific conditions.

A comparative analysis of Suzuki-Miyaura coupling reactions highlights the efficacy of fluorinated and formyl-substituted phenylboronic acids. The electron-withdrawing groups can impact the transmetalation step in the catalytic cycle, a critical phase for the success of the coupling reaction. While specific data for this compound is not always extensively published in direct comparative studies, data for analogous compounds with electron-withdrawing groups provide valuable insights into its expected reactivity. For instance, fluorinated phenylboronic acids have been shown to be highly effective coupling partners.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100[1]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries[1]

Note: The yields for formylphenylboronic acids are often variable and dependent on the specific coupling partners and reaction conditions.[1] The presence of both a fluoro and a formyl group in this compound is anticipated to enhance its reactivity due to strong electron-withdrawing effects.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.[1]

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[1]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[1]

Suzuki_Miyaura_Workflow A Reaction Setup: Aryl Halide, This compound, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir (Monitor Progress) B->C D Work-up: Quench, Extract C->D E Purification: Chromatography D->E F Characterization E->F

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Versatility in Reductive Amination

The formyl group of this compound serves as a versatile handle for a variety of chemical transformations, including reductive amination. This reaction is crucial for the introduction of nitrogen-containing moieties, a common feature in many biologically active compounds. The reactivity of the aldehyde is influenced by the electron-withdrawing fluorine atom, which can enhance its susceptibility to nucleophilic attack by amines.

Experimental Protocol: Reductive Amination of a Diformylphenylboronic Acid Derivative

The following protocol is based on a representative method for the reductive amination of a related diformylphenylboronic acid and can be adapted for this compound.

  • Imine Formation: To a solution of the formylphenylboronic acid (1.0 eq) in a suitable solvent such as Dichloromethane (DCM), add the desired primary amine (1.1 to 2.2 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate.[2]

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2 to 2.5 eq), portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 16 hours.[2]

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted aminomethylphenylboronic acid derivative.[2]

Reductive_Amination_Pathway cluster_0 This compound cluster_1 Alternative Aldehyde A Aldehyde D Imine Intermediate A->D + R-NH2 - H2O B e.g., Benzaldehyde E Imine Intermediate B->E + R-NH2 - H2O C Primary Amine (R-NH2) C->D C->E G Final Product (Fluorinated Amine) D->G + [H] H Final Product (Non-fluorinated Amine) E->H + [H] F Reducing Agent (e.g., STAB) F->D F->E

Comparative reductive amination pathways.

Utility in Wittig and Related Olefination Reactions

The formyl group of this compound also readily participates in Wittig and Horner-Wadsworth-Emmons reactions, providing a powerful tool for the synthesis of alkenes. These reactions are fundamental in organic synthesis for constructing carbon-carbon double bonds with control over stereochemistry. The electrophilicity of the aldehyde, enhanced by the fluorine substituent, makes it a good substrate for these transformations.

While specific comparative yields for the Wittig reaction of this compound are not detailed in the provided search results, the general reactivity of aldehydes in this reaction is well-established. The reaction of an aldehyde with a phosphorus ylide leads to the formation of an alkene and a phosphine oxide.

Experimental Protocol: General Wittig Reaction

The following is a general procedure for a Wittig reaction with an aldehyde.

  • Ylide Generation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.

  • Reaction with Aldehyde: Add the aldehyde (1.0 equiv) to the solution of the ylide at an appropriate temperature (often ranging from -78 °C to room temperature).

  • Reaction Progression: Allow the reaction to stir for a period of time until completion, which can be monitored by TLC.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., water or saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to isolate the desired alkene.

Decision_Tree A Desired Synthetic Transformation B C-C Bond Formation (Biaryl Synthesis) A->B C C-N Bond Formation A->C D C=C Bond Formation A->D H Need for Enhanced Metabolic Stability/Binding Affinity? B->H F Use this compound in Reductive Amination C->F G Use this compound in Wittig Reaction D->G E Use this compound in Suzuki-Miyaura Coupling H->E Yes

Decision guide for reagent selection.

Conclusion

This compound stands out as a valuable and versatile building block in organic synthesis. Its unique combination of a fluorine atom, a formyl group, and a boronic acid moiety provides chemists with a powerful tool to construct complex molecules with desirable properties. The enhanced reactivity in Suzuki-Miyaura couplings and the versatile reactivity of the formyl group in reductive aminations and Wittig reactions make it a superior choice for many synthetic applications, particularly in the development of novel pharmaceuticals and functional materials. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic strategies, ultimately accelerating the pace of discovery and innovation.

References

A Comparative Guide to Catalysts for 2-Fluoro-5-formylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is critical for success, especially with electronically challenging substrates such as 2-Fluoro-5-formylphenylboronic acid. This guide provides a comparative overview of catalytic systems for the coupling of this versatile building block, supported by experimental data and detailed protocols.

The presence of both an electron-withdrawing fluorine atom and a formyl group on the phenylboronic acid presents unique challenges in Suzuki-Miyaura couplings. These substituents can influence the electronic properties of the boronic acid, affecting the rates of key steps in the catalytic cycle, such as transmetalation. Consequently, the selection of an appropriate catalyst system, including the metal center (commonly palladium or nickel) and the associated ligands, is crucial for achieving high yields and reaction efficiency.

Performance Comparison of Palladium Catalysts

Palladium-based catalysts are the most widely used for Suzuki-Miyaura reactions due to their high reactivity and functional group tolerance. For electron-deficient boronic acids like this compound, catalyst systems employing electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

While specific comparative data for this compound is limited in the public domain, the following table summarizes the performance of various palladium catalysts in the coupling of structurally similar substituted phenylboronic acids, providing a valuable performance benchmark.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100[1]
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystOptimizedOptimizedVariesVariesVaries[1]
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood[1]
2,5-Difluorophenylboronic Acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good[2]

Nickel Catalysis: An Emerging Alternative

Nickel-based catalysts have gained prominence as a cost-effective and reactive alternative to palladium for Suzuki-Miyaura couplings. Nickel catalysts have shown particular promise for the coupling of challenging substrates, including aryl fluorides and electron-deficient boronic acids. In some cases, nickel catalysis can proceed under base-free conditions, which is advantageous for substrates that are sensitive to decomposition.[3][4]

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Add the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

To visualize the core processes in a Suzuki-Miyaura coupling and a typical experimental workflow, the following diagrams are provided.

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Start Start Combine_Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_Reaction Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of highly functionalized building blocks is paramount. 2-Fluoro-5-formylphenylboronic acid is a key intermediate, offering versatile handles for further chemical modification in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols and a summary of quantitative data to inform strategic synthetic planning.

At a Glance: Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are the lithiation-borylation of a protected aryl bromide and a Grignard reagent-based approach. Both routes commence from the readily available 4-bromo-3-fluorobenzaldehyde and necessitate the protection of the aldehyde functionality.

MetricRoute 1: Lithiation-BorylationRoute 2: Grignard Reaction
Starting Material 4-Bromo-3-fluorobenzaldehyde4-Bromo-3-fluorobenzaldehyde
Key Steps 1. Acetal Protection2. Lithium-Halogen Exchange3. Borylation4. Deprotection1. Acetal Protection2. Grignard Reagent Formation3. Borylation4. Deprotection
Estimated Overall Yield 60-70%55-65%
Purity High (>95%)Good to High (>90%)
Key Advantages Generally higher yields and purity. Tolerant of a wider range of functional groups if applied to more complex substrates.Milder reaction conditions for the metal-halogen exchange. Utilizes less pyrophoric reagents compared to organolithiums.
Key Challenges Requires cryogenic temperatures (-78 °C). Use of pyrophoric n-butyllithium requires careful handling.Grignard reagent formation can be sensitive to moisture and impurities. Potential for side reactions if the aldehyde is not fully protected.

Route 1: Lithiation-Borylation

This route is a robust and high-yielding approach that relies on a low-temperature lithium-halogen exchange to generate an organolithium species, which is then trapped with a borate ester.

Experimental Workflow

start 4-Bromo-3-fluorobenzaldehyde step1 Acetal Protection (Ethylene glycol, p-TsOH) start->step1 step2 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) step1->step2 step3 Borylation (Triisopropyl borate, -78 °C) step2->step3 step4 Acidic Workup & Deprotection (HCl) step3->step4 end This compound step4->end

Caption: Workflow for Lithiation-Borylation Route
Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane

  • To a solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in toluene (5 mL/mmol) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude acetal, which is often used in the next step without further purification. Estimated yield: 95-99%.

Step 2: Synthesis of this compound

  • A solution of 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is stirred for another 2 hours at -78 °C before being allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.

  • The mixture is stirred for 1-2 hours to effect the deprotection of the acetal.

  • The phases are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound. Estimated yield: 65-75% over two steps.

Route 2: Grignard Reaction

This classical approach involves the formation of an organomagnesium (Grignard) reagent, which then reacts with a borate ester. This method avoids the use of pyrophoric organolithium reagents.

Experimental Workflow

start 4-Bromo-3-fluorobenzaldehyde step1 Acetal Protection (Ethylene glycol, p-TsOH) start->step1 step2 Grignard Formation (Mg, I2 (cat.), THF) step1->step2 step3 Borylation (Triisopropyl borate, -78 °C) step2->step3 step4 Acidic Workup & Deprotection (HCl) step3->step4 end This compound step4->end

Caption: Workflow for Grignard Reaction Route
Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane

This step is identical to Step 1 in Route 1.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) and a small crystal of iodine are placed.

  • A solution of 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF (10 mL/mmol) is prepared. A small portion of this solution is added to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. The mixture is then stirred at room temperature until the magnesium is consumed.

  • The Grignard solution is cooled to -78 °C, and triisopropyl borate (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with 2 M HCl at 0 °C, and the mixture is stirred for 1-2 hours to facilitate deprotection.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by recrystallization or column chromatography yields the final product. Estimated yield: 60-70% over two steps.

Conclusion

Both the lithiation-borylation and the Grignard reaction routes provide viable pathways to this compound. The choice of method may depend on the specific laboratory capabilities and safety considerations. The lithiation-borylation route generally offers a slight advantage in terms of yield and purity, though it requires handling of pyrophoric reagents and cryogenic conditions. The Grignard route presents a milder alternative, although careful attention must be paid to anhydrous conditions to ensure efficient formation of the organomagnesium reagent. For large-scale synthesis, the Grignard route may be more amenable. Ultimately, both methods are effective for producing this important synthetic intermediate.

Performance of 2-Fluoro-5-formylphenylboronic Acid in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for the success of synthetic transformations. This guide provides a comparative analysis of the performance of 2-Fluoro-5-formylphenylboronic acid in various solvents, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This versatile building block, featuring both a fluorine atom and a formyl group, presents unique reactivity and solubility characteristics that are highly dependent on the reaction medium.

Solubility Profile

Table 1: Qualitative Solubility of Phenylboronic Acids in Common Organic Solvents

Solvent SystemSolvent TypeThis compoundPhenylboronic acid2-Formylphenylboronic acid
TolueneNon-polar aproticLimited solubilityVery low solubilityLimited solubility
DioxanePolar aproticSolubleHigh solubility in ethersSoluble
Tetrahydrofuran (THF)Polar aproticSolubleHigh solubility in ethersSoluble
N,N-Dimethylformamide (DMF)Polar aproticSolubleSolubleSoluble
Dimethyl sulfoxide (DMSO)Polar aproticSolubleSolubleSoluble
Ethanol/WaterPolar protic mixtureSolubleLow solubility in water aloneSoluble
Dioxane/WaterPolar aprotic/protic mixtureGenerally solubleGenerally solubleGenerally soluble

Note: Solubility is influenced by temperature and the presence of other reagents, such as bases.

Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3] The introduction of polar functional groups like the formyl group and the fluorine atom in this compound is expected to increase its affinity for polar solvents.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The choice of solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling reaction by influencing the solubility of reagents, the stability of the catalyst, and the rate of the key steps in the catalytic cycle. The electron-withdrawing nature of the fluoro and formyl groups in this compound can affect its reactivity.[4]

Table 2: Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Couplings in Different Solvent Systems

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl HalidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good[5]
Phenylboronic acid4-BromoacetophenonePd(OAc)₂K₂CO₃Toluene/Water90-91[6]
Phenylboronic acidAryl BromidesPd(OAc)₂/7aK₂CO₃DMF/H₂ORT0.5-285-98[7]
2-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood[4]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100[4]
2,5-Difluorophenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good[5]
Phenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289[4]

Disclaimer: The data presented in this table is compiled from different sources with varying reaction conditions and should be used as a qualitative guide rather than for direct quantitative comparison.

From the available data, it is evident that solvent systems such as Dioxane/Water and DMF/Water are commonly employed for Suzuki-Miyaura couplings involving functionalized phenylboronic acids, often providing good to excellent yields.[4][8][9][10] The addition of water to organic solvents like toluene and dioxane has been shown to significantly increase the reaction yield in some cases.[8] For challenging substrates, optimization of the catalyst, base, and solvent is often necessary to achieve high yields.[4]

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimization of reaction conditions is often required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).

  • Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[4]

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

References

A Comparative Guide to 2-Fluoro-5-formylphenylboronic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision balancing cost, efficiency, and the desired properties of the final product. 2-Fluoro-5-formylphenylboronic acid is a versatile reagent with applications spanning catalysis, diagnostics, and therapeutics. This guide provides a comprehensive cost-benefit analysis of this compound, objectively comparing its performance with key alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers distinct advantages in specific applications, primarily due to the electronic effects of its fluorine and formyl substituents. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and modulate the electronic properties of fluorescent sensors. The formyl group provides a reactive handle for diverse chemical transformations. However, these benefits come at a higher cost compared to simpler, non-fluorinated analogues. This guide will delve into the performance of this compound in three key applications: Suzuki-Miyaura cross-coupling reactions, the synthesis of proteasome inhibitors, and the development of fluorescent sensors, providing a framework for researchers to make informed decisions.

Cost Analysis

The primary barrier to the widespread adoption of this compound is its cost relative to its non-fluorinated and positional isomers. The following table provides an approximate price comparison from various chemical suppliers. Prices can vary based on purity, quantity, and supplier.

CompoundCAS NumberMolecular WeightRepresentative Pricing (USD/gram)
This compound 352534-79-3167.93~$150 - $300
5-Fluoro-2-formylphenylboronic acid1256355-30-2167.93~$100 - $250
2-Formylphenylboronic acid40138-16-7149.94~$10 - $30
3-Formylphenylboronic acid87199-16-4149.94~$15 - $40
4-Formylphenylboronic acid87199-17-5149.94~$10 - $25

Note: Prices are estimates and subject to change. It is recommended to obtain quotes from specific suppliers for accurate pricing.

The significant price difference underscores the need for a clear performance advantage to justify the use of this compound.

Performance Comparison

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid can significantly influence reaction efficiency.

Benefit of Fluorine Substitution: The electron-withdrawing nature of the fluorine atom in this compound can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and faster reaction times compared to non-fluorinated analogues, especially with electron-rich coupling partners. Studies on similar fluorinated phenylboronic acids have shown that they can be highly effective reagents in Suzuki-Miyaura couplings, often producing excellent yields.

Cost-Benefit Consideration: While the fluorinated compound may offer improved yields in certain cases, the cost difference is substantial. For routine syntheses where high yields can be achieved with the less expensive 2-formylphenylboronic acid through optimization of reaction conditions (e.g., catalyst, base, solvent), the added cost of the fluorinated version may not be justified. However, for challenging couplings or in late-stage synthesis where maximizing yield is critical, the higher cost may be acceptable.

Comparative Data (Hypothetical):

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O90295
2-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O90488

This data is illustrative. Direct comparative studies for this compound are limited in publicly available literature. Researchers should perform their own comparative experiments.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

A Comparative Guide to the Synthetic Applications of 2-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the synthetic applications of 2-Fluoro-5-formylphenylboronic acid, a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a boronic acid, a formyl group, and a fluorine atom, allows for a diverse range of chemical transformations. This document objectively compares its performance in key reactions with alternative reagents and provides supporting experimental data where available.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as a valuable coupling partner for the synthesis of biaryl compounds. The electron-withdrawing nature of the fluoro and formyl groups can influence the reactivity of the boronic acid.

Performance Comparison of Phenylboronic Acids in Suzuki Couplings

While specific comprehensive data for this compound across a wide range of coupling partners is not extensively published in a single source, the following table summarizes typical yields obtained with analogous substituted phenylboronic acids, providing a benchmark for its expected performance. The electron-withdrawing groups on this compound are expected to enhance its reactivity in some cases.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood

Note: The yields for formylphenylboronic acids are often variable and dependent on the specific coupling partners and reaction conditions.

Alternatives to this compound in Suzuki-Miyaura Couplings

Potassium Trifluoroborate Salts and N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and easy-to-handle alternatives to boronic acids.[1][2] They often provide higher and more reproducible yields, especially for unstable boronic acids.[1]

Table 2: Comparison with Alternative Boron Reagents

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Potassium Phenyltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (0.5%)K₂CO₃MeOHReflux95
Phenyl MIDA boronate4-ChloroanisolePd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O10094
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)L₂ Pd0->Oxidative_Addition Intermediate1 Ar-Pd(II)L₂-X Oxidative_Addition->Intermediate1 Intermediate1->Transmetalation Base Base Base->Transmetalation Intermediate2 Ar-Pd(II)L₂-R Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R Reductive_Elimination->Product Benzofuran_Synthesis_Workflow Start Start: 2-Halophenyl Precursor + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Intermediate 2-Alkynylphenyl Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzofuran Product Cyclization->Product Analysis Purification & Characterization Product->Analysis Reductive_Amination_Pathway Aldehyde Aldehyde (2-Fluoro-5-formyl -phenylboronic acid) Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine (R-NH₂) Amine->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction [H] Imine->Reduction Product Amine Product Reduction->Product

References

A Comparative Guide to 2-Fluoro-5-formylphenylboronic Acid and Its Pinacol Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly influence reaction outcomes, stability, and ease of handling. This guide provides an objective comparison of 2-Fluoro-5-formylphenylboronic acid and its pinacol ester, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection of the optimal reagent.

At a Glance: A Trade-off Between Reactivity and Stability

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid functional group. However, this comes at the cost of lower stability, as boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation.

Conversely, boronic acid pinacol esters offer enhanced stability, making them easier to handle, purify, and store over extended periods.[1] This stability is a significant advantage in multi-step syntheses or when setting up high-throughput screening arrays. The trade-off for this stability is potentially slower reaction rates compared to the parent boronic acid. It is widely believed that for many reactions to proceed, the pinacol ester must first hydrolyze back to the more reactive boronic acid under the reaction conditions.

Physicochemical and Performance Comparison

The following table summarizes the key physicochemical properties and expected performance characteristics of this compound and its pinacol ester.

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₇H₆BFO₃C₁₃H₁₆BFO₃
Molecular Weight 167.93 g/mol 250.07 g/mol
Appearance White to yellow solidSolid
Melting Point Not available35-40 °C[2]
Stability Less stable; susceptible to oxidation and protodeboronation.More stable; suitable for long-term storage.[1]
Solubility Generally more soluble in polar solvents and aqueous bases.Generally more soluble in non-polar organic solvents.
Reactivity in Suzuki-Miyaura Coupling Generally higher reactivity, leading to faster reaction times.[1]May exhibit slower reaction rates; in situ hydrolysis to the boronic acid may be required for optimal reactivity.
Handling and Purification Can be challenging to handle and purify due to potential decomposition.Easier to handle and purify by standard techniques like column chromatography.[1]

Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a primary application for these compounds. Below are detailed, generalized experimental protocols for a typical coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from a general procedure for Suzuki-Miyaura couplings with substituted phenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

This protocol is adapted from a general procedure for Suzuki-Miyaura couplings with boronic acid pinacol esters.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Relationships

Diagram 1: Comparative Experimental Workflow

G cluster_0 This compound cluster_1 This compound pinacol ester BA_start Weigh Boronic Acid BA_reaction Suzuki-Miyaura Coupling BA_start->BA_reaction BA_workup Aqueous Workup BA_reaction->BA_workup BA_purification Purification BA_workup->BA_purification BE_start Weigh Pinacol Ester BE_hydrolysis In situ Hydrolysis (optional) BE_start->BE_hydrolysis BE_reaction Suzuki-Miyaura Coupling BE_hydrolysis->BE_reaction BE_workup Aqueous Workup BE_reaction->BE_workup BE_purification Purification BE_workup->BE_purification

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Diagram 2: Reactivity vs. Stability Relationship

G Boronic_Acid This compound Reactivity Higher Reactivity Boronic_Acid->Reactivity favors Pinacol_Ester This compound pinacol ester Stability Higher Stability Pinacol_Ester->Stability favors Reactivity->Boronic_Acid characteristic of Stability->Pinacol_Ester characteristic of

Caption: The trade-off between reactivity and stability.

Biological Activity

While specific signaling pathway involvement for these exact compounds is not extensively documented, related fluoro-substituted 2-formylphenylboronic acids have demonstrated antimicrobial and antifungal activity. Their mechanism of action is thought to involve the inhibition of essential enzymes, such as leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms. The boronic acid moiety is key to this activity, as it can form reversible covalent bonds with active site residues of target enzymes.

Conclusion

The choice between this compound and its pinacol ester is contingent on the specific requirements of the experimental design. For reactions where high reactivity and rapid conversion are paramount, and the reagent can be used promptly after synthesis or purchase, the boronic acid may be the preferred choice. However, for applications demanding high stability, ease of handling, and amenability to multi-step synthetic sequences, the pinacol ester is the more robust and reliable option. Researchers should carefully consider these factors to optimize their synthetic strategies and achieve their desired outcomes.

References

A Comparative Review of Patents Involving 2-Fluoro-5-formylphenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-fluoro-5-formylphenylboronic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a comparative analysis of patented synthetic methodologies and biological activities, with a focus on antifungal applications. The information is compiled from various patents and research publications to offer a comprehensive overview for professionals in the field.

Comparison of Synthetic Methodologies

The synthesis of formylphenylboronic acids is a critical aspect of their application. Patents reveal several approaches, primarily involving the protection of the formyl group, followed by a metal-exchange reaction and subsequent borylation. The choice of starting material, organometallic reagent, and purification method can significantly impact the yield and purity of the final product.

Method Starting Material Key Reagents Yield Purity Reference Patent
Grignard Reaction Protected BromoaromaticMagnesium, Trialkyl borate70-94%>95% (crude)US6420597B2[1]
Organolithium Reaction Protected Bromoaromaticn-Butyllithium, Triisopropyl borateup to 99%High, but requires low temp. (-78°C)US6420597B2[1]
Lithiation of Chloroaromatic Protected ChlorobenzaldehydeLithium, Boron compound (e.g., BCl3)~79%HighUS20040049050A1[2]
Purification Process Crude Formylphenylboronic AcidAqueous alkali, Acidification>94% (recovery)>99.7%US6420597B2[1]
Comparative Antifungal Activity

Recent studies have highlighted the potent antifungal activity of 2-formylphenylboronic acids, particularly fluoro-substituted isomers. This activity is attributed to their ability to inhibit fungal leucyl-tRNA synthetase (LeuRS). The position of the fluorine substituent on the phenyl ring plays a crucial role in the compound's efficacy.

Compound Aspergillus niger (MIC in µg/mL) Candida albicans (MIC in µg/mL) Reference
2-Formyl-5-trifluoromethylphenylboronic acid32250Molecules (MDPI)[3]
4-Fluoro-2-formylphenylboronic acidPotent Activity ReportedModerate Activity ReportedMolecules (MDPI)[4][5]
Tavaborole (AN2690) - Reference Drug--Molecules (MDPI)[3]

Note: Direct MIC values for this compound were not explicitly found in the search results, but related isomers show significant activity.

Experimental Protocols

Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid[3]

A representative two-step procedure for the synthesis of a fluorinated 2-formylphenylboronic acid analog is as follows:

  • Lithiation and Borylation: 2-Bromo-4-trifluoromethylbenzaldehyde is dissolved in methanol. This solution is subjected to a lithium-halogen exchange at low temperatures, followed by reaction with a trialkyl borate (e.g., triisopropyl borate).

  • Hydrolysis and Purification: The resulting boronic ester is hydrolyzed with an aqueous acid. The crude product is then purified. In one method, the aqueous phase is left for crystallization. An alternative involves adding hexane to the oil phase to precipitate the product, which is then filtered and further purified by crystallization from an acetone:aqueous solution. The overall yield reported for this specific analog is 26%.

Antifungal Susceptibility Testing (MIC Determination)[3]

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and incubated. A suspension of fungal spores or cells is then prepared in a sterile saline solution and adjusted to a specific concentration.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. The test compound is serially diluted in a suitable broth medium (e.g., RPMI 1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Visualizing Workflows and Relationships

Synthetic Workflow for Formylphenylboronic Acids

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Final Product start1 Protected Haloaromatic step1 Metal-Halogen Exchange (e.g., Grignard or Lithiation) start1->step1 step2 Borylation (with Trialkyl Borate) step1->step2 step3 Hydrolysis step2->step3 step4 Purification step3->step4 end_product Formylphenylboronic Acid step4->end_product

Caption: Generalized synthetic pathway for formylphenylboronic acids.

Logical Relationship of Antifungal Activity

G cluster_compounds Compounds cluster_target Biological Target cluster_activity Observed Activity compound1 2-Formylphenylboronic Acid Derivatives target Fungal Leucyl-tRNA Synthetase (LeuRS) compound1->target inhibit compound2 Fluoro-Substituted Isomers activity1 Potent Antifungal Activity compound2->activity1 exhibit compound3 Non-Fluoro Analogs activity2 Lower Antifungal Activity compound3->activity2 exhibit target->activity1 leads to

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-5-formylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the proper and safe disposal of 2-Fluoro-5-formylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is a combustible solid and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by regional regulatory bodies, the following table summarizes key safety information gathered from Safety Data Sheets (SDS).

ParameterValue/InformationSource
Appearance White to off-white solid/powder[1]
Oral Toxicity Harmful if swallowed (for related compounds)[2]
Skin Corrosion/Irritation Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation
Respiratory Irritation May cause respiratory irritation
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3]
Hazardous Decomposition Products Carbon oxides, hydrogen fluoride, boron oxides[4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Always adhere to local, regional, and national regulations.[4]

Experimental Protocol for Waste Handling:

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed by a qualified professional.[4]

    • Keep solid waste separate from liquid waste.

  • Solid Waste Disposal (Uncontaminated or small spills):

    • For small, dry spills, carefully sweep up the material, avoiding dust generation.

    • Place the collected solid into a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials Disposal (e.g., paper towels, gloves, pipette tips):

    • All materials that have come into contact with this compound should be considered contaminated.

    • Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste Solutions:

    • For small quantities of dilute aqueous solutions, neutralization may be an option, but this must be approved by your institution's Environmental Health & Safety (EHS) department and comply with local regulations.

    • Neutralization (for small, authorized quantities only):

      • Work in a well-ventilated fume hood and wear appropriate PPE.

      • Slowly add a mild base, such as sodium bicarbonate (baking soda), to the stirred aqueous solution.

      • Monitor the pH until it is within the neutral range (typically 6-8).

      • Even after neutralization, the resulting solution may still need to be collected as hazardous waste. Consult your EHS office for guidance on drain disposal.

  • Organic Solvent Solutions:

    • Solutions of this compound in organic solvents must be collected as hazardous chemical waste.

    • Store in a compatible, sealed, and labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, deface the label on the container and dispose of it according to your institution's guidelines for empty chemical containers.

  • Storage and Collection:

    • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure all waste containers are tightly sealed and clearly labeled with "Hazardous Waste" and the chemical name.

    • Arrange for professional waste collection through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generate 2-Fluoro-5-formylphenylboronic acid waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid solvent_type Determine Solvent liquid_waste->solvent_type final_disposal Dispose through certified hazardous waste facility collect_solid->final_disposal aqueous_sol Aqueous Solution solvent_type->aqueous_sol Aqueous organic_sol Organic Solvent Solution solvent_type->organic_sol Organic check_local_regs Consult EHS & Local Regulations for Neutralization aqueous_sol->check_local_regs collect_liquid Collect in a labeled, sealed container organic_sol->collect_liquid neutralize Neutralize with mild base (if permitted) check_local_regs->neutralize Permitted check_local_regs->collect_liquid Not Permitted neutralize->collect_liquid collect_liquid->final_disposal

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety and disposal protocols and adhere to all applicable regulations.

References

Personal protective equipment for handling 2-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 2-Fluoro-5-formylphenylboronic acid (CAS No. 1112208-82-8). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Appropriate personal protective equipment is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[2]Protects against splashes, dust, and eye irritation.[1][2][3][4][5]
Hand Protection Nitrile rubber gloves.[3]Provides a barrier against skin contact and irritation.[1][2][3]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2][3][4]Minimizes the inhalation of dust or vapors, preventing respiratory tract irritation.[1][3][4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and to maintain the quality of the product. The substance should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[1][2][3]

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within the Chemical Fume Hood prep3->handle1 handle2 Carefully Weigh the Required Amount handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Remove and Dispose of Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste into a Labeled, Approved Container post3->disp1 disp2 Dispose of According to Institutional and Local Regulations disp1->disp2

Caption: A flowchart illustrating the key procedural steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

StepActionJustification
1. Waste Segregation Collect waste material, including any contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.Prevents mixing with incompatible waste streams and ensures proper identification for disposal.
2. Container Management Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated area.Minimizes the release of vapors and prevents accidental spills.
3. Regulatory Compliance Dispose of the waste through an approved waste disposal plant.[1][3][4] Adhere to all local, regional, and national hazardous waste regulations.[1]Ensures that the disposal process is handled in an environmentally responsible and legally compliant manner.
4. Empty Containers Do not reuse empty containers.[2] They should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste.Residual chemical may still be present and pose a hazard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.